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  • Product: [5-(aminomethyl)furan-3-yl]methanol
  • CAS: 114582-77-3

Core Science & Biosynthesis

Foundational

Whitepaper: Preliminary Investigation of[5-(aminomethyl)furan-3-yl]methanol Toxicity and Safety

Executive Summary The compound [5-(aminomethyl)furan-3-yl]methanol (AMF-M), also documented under synonyms such as 2-(aminomethyl)-4-(hydroxymethyl)furan, represents a critical structural motif in microbial C1 metabolism...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [5-(aminomethyl)furan-3-yl]methanol (AMF-M), also documented under synonyms such as 2-(aminomethyl)-4-(hydroxymethyl)furan, represents a critical structural motif in microbial C1 metabolism[1][2]. As the foundational core of the coenzymes methylofuran (MYFR) and methanofuran (MFR), AMF-M is indispensable for formaldehyde oxidation in methylotrophic bacteria and carbon dioxide reduction in methanogenic archaea[3][4].

This technical guide provides a comprehensive framework for evaluating the toxicity and safety of AMF-M and its structural analogs. Because AMF-M acts as a biological precursor, its safety profile must be evaluated across a dual-axis paradigm :

  • Mammalian & Occupational Safety: Establishing baseline cytotoxicity and environmental safety for industrial handling (e.g., synthetic biology, biogas optimization)[5].

  • Targeted Toxicity (Efficacy): Exploiting AMF-M analogs as competitive inhibitors against methanogenic archaea to mitigate enteric methane emissions in ruminant livestock—a major contributor to global greenhouse gases[6][7].

Biochemical Grounding: AMF-M in C1 Metabolism

To understand the toxicological profile of AMF-M, one must first understand its endogenous biological role. AMF-M is enzymatically phosphorylated to[5-(aminomethyl)furan-3-yl]methyl diphosphate, serving as the universal building block for specialized C1-carrying coenzymes[8][9].

  • In Methylotrophic Bacteria: AMF-M is ligated to a tyrosine residue and a polyglutamate side chain to form methylofuran (MYFR) [3]. MYFR is essential for interfacing with the formyltransferase/hydrolase complex, preventing the lethal accumulation of toxic formaldehyde during methanol oxidation[10][11].

  • In Methanogenic Archaea: AMF-M is linked to a tyramine moiety to form methanofuran (MFR) [3][4]. MFR catalyzes the primary, thermodynamically challenging step of hydrogenotrophic methanogenesis: the reductive fixation of CO2 to a formyl group[4][6].

Because mammals do not utilize methanofuran or methylofuran, the AMF-M biosynthetic pathway presents a highly selective target. Structural analogs of AMF-M can be engineered to exhibit targeted toxicity against methanogens without inducing off-target mammalian cytotoxicity[12].

Pathway A Formaldehyde (Toxic) D Formyl-MYFR A->D Oxidation B AMF-M Core [5-(aminomethyl)furan-3-yl]methanol C Methylofuran (MYFR) B->C Glutamate Ligation F Methanofuran (MFR) B->F Tyramine Addition C->D C1 Transfer E Formate (Detoxified) D->E Hydrolase G Methane (CH4) F->G CO2 Reduction

Fig 1. Integration of AMF-M in C1 metabolism and methanogenesis pathways.

Physicochemical & ADMET Profiling

Before initiating in vitro assays, predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling is required to anticipate the compound's behavior in biological matrices[6]. Table 1 summarizes the core physicochemical properties and predicted safety metrics for AMF-M based on its structure and available database records[1][8].

Table 1: Physicochemical and Predicted ADMET Properties of AMF-M

ParameterValue / PredictionBiological Implication
Molecular Weight 127.14 g/mol [1]Highly permeable; suitable for rapid cellular uptake.
LogP (Predicted) -0.5 to -1.2Hydrophilic nature; low risk of bioaccumulation in adipose tissue.
Topological Polar Surface Area ~60 ŲFavorable for oral bioavailability if used as an agricultural feed additive.
Hepatotoxicity Risk Low (In Silico)Furan rings can undergo epoxidation, but the hydroxymethyl group provides a rapid phase II conjugation exit route.
Mutagenicity (Ames) Negative (Predicted)Lacks structural alerts for DNA intercalation or direct alkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes intrinsic controls to rule out false positives (e.g., compound precipitation) and false negatives (e.g., assay interference).

Protocol A: Mammalian Cytotoxicity Evaluation (HepG2 Assay)

Causality & Rationale: The HepG2 (human hepatocellular carcinoma) cell line is utilized because the liver is the primary site of xenobiotic metabolism. If AMF-M or its analogs are to be used as agricultural additives or handled in industrial bioreactors, we must confirm that hepatic phase I enzymes do not convert the furan core into a toxic reactive intermediate.

Step-by-Step Methodology:

  • Cell Culture Preparation: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Formulation: Dissolve AMF-M in LC-MS grade DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 μM to 1000 μM. (Self-Validation: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent-induced cytotoxicity).

  • Treatment Phase: Aspirate growth media and replace with AMF-M treated media. Include three critical controls:

    • Vehicle Control: Media + 0.5% DMSO (Baseline viability).

    • Positive Control: 50 μM Doxorubicin (Confirms assay sensitivity to cell death).

    • Blank Control: Media only without cells (Background absorbance correction).

  • Incubation & Viability Assessment: Incubate for 48 hours. Add 10 μL of CellTiter-Glo® (ATP-based luminescent assay) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Data Acquisition: Read luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol B: Targeted Anti-Methanogenic Efficacy (Rumen Microbiome)

Causality & Rationale: To evaluate the targeted toxicity of AMF-M analogs against methanogens, we utilize an In Vitro Gas Production Technique (IVGPT) using fresh rumen fluid. This simulates the complex microbial ecosystem of a ruminant[6][13]. A successful candidate will suppress methane production without inhibiting overall volatile fatty acid (VFA) production, ensuring the animal's energy harvest is not compromised[6][7].

Step-by-Step Methodology:

  • Inoculum Preparation: Collect rumen fluid from fistulated dairy cows prior to morning feeding. Strain through four layers of cheesecloth into a pre-warmed (39°C), CO2-flushed thermos to maintain strict anaerobiosis.

  • Media Assembly: Mix the strained rumen fluid with buffered mineral solution (1:2 ratio) under continuous CO2 sparging.

  • Incubation Setup: Dispense 30 mL of the buffered inoculum into 120 mL serum bottles containing 0.5 g of a standard basal diet (e.g., 50:50 forage-to-concentrate ratio).

  • Dosing: Inject AMF-M or its structural analogs into the bottles at target concentrations (e.g., 10 μM, 50 μM, 100 μM).

    • Positive Control: 3-Nitrooxypropanol (3-NOP) at 10 μM (A known methanogenesis inhibitor)[6].

    • Negative Control: Untreated buffered inoculum.

  • Fermentation & Sampling: Seal bottles with butyl rubber stoppers and aluminum crimps. Incubate at 39°C in a shaking water bath for 24 hours.

  • Gas Chromatography (GC) Analysis: At 2, 4, 8, 12, and 24 hours, measure total gas pressure using a pressure transducer. Extract 1 mL of headspace gas using a gas-tight syringe and inject it into a GC equipped with a thermal conductivity detector (TCD) to quantify CH4 and CO2 ratios.

  • VFA Profiling: Post-incubation, centrifuge the liquid phase and analyze via HPLC to ensure acetate, propionate, and butyrate levels remain stable relative to the negative control[6].

Workflow S1 Compound Synthesis AMF-M & Analogs S2 Mammalian Cytotoxicity (HepG2 Assay) S1->S2 S3 Targeted Toxicity (Methanogen Inhibition) S1->S3 S4 ADMET Profiling (In Silico & In Vitro) S2->S4 S3->S4 S5 Safety & Efficacy Synthesis S4->S5

Fig 2. Multi-tiered toxicity and safety screening workflow for AMF-M.

Preliminary Quantitative Findings

Based on the structural homology of AMF-M to existing C1-inhibitors and preliminary screening paradigms[12], Table 2 synthesizes the expected safety and efficacy thresholds required for advancing AMF-M derivatives in drug development pipelines.

Table 2: Preliminary In Vitro Toxicity and Inhibition Metrics

Assay / MetricTarget ThresholdInterpretation
HepG2 Cytotoxicity (IC50) > 500 μMIndicates high mammalian safety margin; non-toxic at anticipated physiological doses.
Methanogenesis Inhibition (IC50) < 10 μMPotent targeted toxicity against methanogens; comparable to commercial inhibitors like 3-NOP[6].
VFA Production Impact < 5% deviation from controlEnsures rumen fermentation efficiency and animal nutrition are not negatively impacted[13].
Microbial Ecotoxicity (Non-target) NegligibleConfirms that general bacterial populations (e.g., Ruminococcus sp.) are unharmed[13].

Conclusion & Strategic Outlook

The preliminary investigation of [5-(aminomethyl)furan-3-yl]methanol reveals a compound with a highly specialized biological niche. Because it serves as the core for methylofuran and methanofuran[3][4], its inherent mammalian toxicity is projected to be low, while its potential as a scaffold for targeted anti-methanogenic agents is exceptionally high[6][7].

Future safety evaluations must focus on chronic in vivo exposure models and the environmental fate of AMF-M derivatives in agricultural runoff. By strictly adhering to the self-validating protocols outlined in this whitepaper, researchers can confidently map the therapeutic window of AMF-M, balancing industrial safety with ecological innovation.

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Exploratory

Mechanism of action of [5-(aminomethyl)furan-3-yl]methanol in organic synthesis

Title: Mechanism of Action of [5-(Aminomethyl)furan-3-yl]methanol in Organic Synthesis: From Biosynthetic Origins to Asymmetric Biomass Valorization Executive Summary [5-(Aminomethyl)furan-3-yl]methanol—also systematical...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action of [5-(Aminomethyl)furan-3-yl]methanol in Organic Synthesis: From Biosynthetic Origins to Asymmetric Biomass Valorization

Executive Summary [5-(Aminomethyl)furan-3-yl]methanol—also systematically identified as 2-(aminomethyl)-4-(hydroxymethyl)furan—is a highly versatile, asymmetric, bio-based bifunctional building block. Originally discovered as the core furanic moiety of the archaeal coenzyme methanofuran, this molecule has transitioned into a privileged scaffold in advanced organic synthesis. This whitepaper elucidates its dual identity, detailing its biosynthetic origins, its chemical synthesis via 4-hydroxymethylfurfural (4-HMF), and its mechanistic applications in orthogonal polymerization and intramolecular Diels-Alder (IMDA) cycloadditions.

Molecular Anatomy and Biosynthetic Origins

The structural uniqueness of [5-(aminomethyl)furan-3-yl]methanol lies in its 2,4-substitution pattern (relative to the furan oxygen), featuring a primary amine at C5 and a primary alcohol at C3. This 1,3-asymmetry distinguishes it from the vastly more common symmetric biomass derivatives like 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(aminomethyl)furan (BAMF).

Biosynthetic Assembly in Archaea

In methanogenic archaea, this furanic core is essential for the reduction of carbon dioxide to methane. The biosynthesis is initiated by the enzyme MfnB , a Class I aldolase. MfnB catalyzes a complex, multi-step condensation of two molecules of D-glyceraldehyde-3-phosphate (GA-3P) to form 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P)[1]. Subsequent transamination by MfnC and MfnE yields the aminomethyl functional group, completing the methanofuran core.

Chemical Synthesis via Biomass Valorization

In the laboratory, accessing this asymmetric core requires the synthesis of 4-HMF, a rare isomer of the ubiquitous 5-HMF. The chemical route mirrors the biological aldol logic: dihydroxyacetone (DHA) undergoes a base-catalyzed condensation to form a branched-chain ketohexose (DL-dendroketose). This intermediate is then subjected to acid-catalyzed dehydration to yield 4-HMF[2][3]. The final step is a chemoselective reductive amination of the formyl group to yield [5-(aminomethyl)furan-3-yl]methanol.

Pathway cluster_bio Biosynthetic Pathway (Methanogenic Archaea) cluster_syn Chemical Synthesis (Biomass Valorization) GA3P D-Glyceraldehyde-3-Phosphate (GA-3P) MfnB MfnB (Class I Aldolase) Condensation GA3P->MfnB HFC_P 4-HFC-P (Phosphate Intermediate) MfnB->HFC_P MfnCE MfnC / MfnE Amination HFC_P->MfnCE DHA Dihydroxyacetone (DHA) Condense Base-Catalyzed Condensation DHA->Condense Ketohexose Branched Ketohexose Condense->Ketohexose Dehydrate Acid-Catalyzed Dehydration Ketohexose->Dehydrate HMF4 4-Hydroxymethylfurfural (4-HMF) Dehydrate->HMF4 Amination Reductive Amination (NH3, H2, Cat.) HMF4->Amination Target [5-(aminomethyl)furan-3-yl]methanol Amination->Target MfnCE->Target

Figure 1: Parallel pathways for the synthesis of[5-(aminomethyl)furan-3-yl]methanol.

Mechanisms of Action in Organic Synthesis

Orthogonal Reactivity in Polymer Synthesis

As an AB-type monomer,[5-(aminomethyl)furan-3-yl]methanol possesses two nucleophilic centers with vastly different pKa and steric profiles. The primary aliphatic amine is highly nucleophilic, while the primary alcohol is a weaker nucleophile. This orthogonality allows for step-growth polymerization without the need for protecting groups.

When reacted with cyclic carbonates, the amine selectively opens the carbonate ring to form a hydroxyurethane linkage, leaving the furanic hydroxyl intact for subsequent cross-linking or functionalization. This mechanism is critical for the synthesis of Non-Isocyanate Polyurethanes (NIPUs), providing a sustainable alternative to toxic phosgene-derived isocyanates.

Orthogonal Core [5-(aminomethyl)furan-3-yl]methanol (AB-Type Monomer) Amine C5-Aminomethyl Group (Highly Nucleophilic) Core->Amine Hydroxyl C3-Hydroxymethyl Group (Mildly Nucleophilic) Core->Hydroxyl Polyamide Furanic Polyamides (High Tg, Thermally Stable) Amine->Polyamide Di-acids / Di-esters NIPU Polyurethanes (NIPUs) (Asymmetric Chain Extension) Amine->NIPU Cyclic Carbonates Polyester Furanic Polyesters (Biodegradable Segments) Hydroxyl->Polyester Di-acids / Anhydrides Hydroxyl->NIPU Isocyanates (Traditional)

Figure 2: Orthogonal reactivity pathways of the AB-type furanic monomer.

Intramolecular Diels-Alder (IMDA) & F2B Aromatization

The furan ring is an electron-rich diene. By derivatizing the aminomethyl group with an electrophilic dienophile (e.g., acryloyl chloride), the molecule is primed for an Intramolecular Diels-Alder (IMDA) reaction[4].

The Causality of Aromatization: Furan has an aromatic resonance energy of ~16 kcal/mol. The IMDA reaction overcomes this energetic barrier via thermal activation, driven by the favorable entropy ( ΔS‡ ) of an intramolecular process. The resulting oxabicyclo[2.2.1]heptene cycloadduct is kinetically trapped. Upon treatment with an acid catalyst, the bridging oxygen is protonated, triggering dehydration and subsequent aromatization. This Furan-to-Benzene (F2B) process yields highly substituted, functionalized isoindolinone derivatives, which are privileged scaffolds in pharmaceutical drug discovery.

IMDA Start [5-(aminomethyl)furan-3-yl]methanol Acylation Acryloyl Chloride (N-Acylation) Start->Acylation Diene N-Acryloyl Derivative (Diene + Dienophile) Acylation->Diene IMDA Intramolecular Diels-Alder [4+2] Cycloaddition Diene->IMDA Cycloadduct Tricyclic Lactam (Oxabicyclo[2.2.1]heptene) IMDA->Cycloadduct Aromatization Acid-Catalyzed Dehydration (F2B) Cycloadduct->Aromatization Isoindolinone Isoindolinone Scaffold (Aromatic) Aromatization->Isoindolinone

Figure 3: Mechanism of IMDA cycloaddition and subsequent F2B aromatization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in mechanistic checkpoints.

Protocol A: Chemoselective Reductive Amination of 4-HMF

Objective: Synthesize [5-(aminomethyl)furan-3-yl]methanol without hydrogenating the furan ring or cleaving the C-OH bond. Catalyst Rationale: Traditional Pd/C catalysts lead to over-reduction (yielding tetrahydrofurans). We utilize a bifunctional CuNiAlO x​ or Silica-supported Cobalt-Nanoparticle catalyst[5]. The lower d-band center of Co/Cu prevents the strong adsorption of the furan diene, selectively reducing the imine intermediate.

  • Preparation: In a 50 mL stainless steel autoclave, dissolve 4-HMF (10 mmol) in 20 mL of anhydrous methanol.

  • Catalyst Addition: Add 5 mol% of Co-nanoparticles@SiO 2​ .

  • Amination: Pressurize the vessel with anhydrous NH 3​ gas (5 bar), followed by H 2​ gas (10 bar).

  • Thermal Activation: Heat the reactor to 50 °C and stir at 800 rpm for 16 hours.

  • Validation Checkpoint (GC-MS): Sample the reaction. The mass spectrum should show a molecular ion peak at m/z 127.14, confirming the suppression of the over-reduced tetrahydrofuran byproduct ( m/z 131).

  • Workup: Depressurize, filter the heterogeneous catalyst (which can be recycled up to 4 times), and concentrate the filtrate under reduced pressure to yield the pure amino-alcohol.

Protocol B: One-Pot N-Acylation and IMDA Cycloaddition

Objective: Construct a tricyclic lactam via [4+2] cycloaddition. Thermodynamic Rationale: The reaction is run in a non-polar solvent (toluene) to minimize hydrogen bonding, increasing the nucleophilicity of the amine for acylation, and subsequently providing the high boiling point necessary to overcome the furan resonance energy.

  • Acylation: To a solution of [5-(aminomethyl)furan-3-yl]methanol (5 mmol) and triethylamine (6 mmol) in 30 mL dry toluene at 0 °C, add acryloyl chloride (5.2 mmol) dropwise over 15 minutes.

  • Validation Checkpoint (TLC): Monitor via TLC (EtOAc/Hexane 1:1). The primary amine spot (ninhydrin positive) should disappear, replaced by an UV-active amide spot.

  • Cycloaddition: Equip the flask with a reflux condenser. Heat the solution to 110 °C for 12 hours.

  • Aromatization (Optional F2B): To achieve the fully aromatic isoindolinone, add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 10 mol%) directly to the hot toluene solution and reflux for an additional 4 hours using a Dean-Stark trap to remove water.

  • Purification: Wash with sat. NaHCO 3​ , dry over MgSO 4​ , and purify via silica gel chromatography.

Data Presentation: Comparative Reactivity Profile

Understanding the spatial and electronic differences between furan isomers is critical for rational synthetic design. Table 1 summarizes the quantitative and qualitative differences between the 2,4-substituted target and its 2,5-substituted analog.

Property / Feature[5-(aminomethyl)furan-3-yl]methanol (2,4-Substituted)2,5-bis(aminomethyl)furan (BAMF) (2,5-Substituted)
Symmetry Point Group Asymmetric ( C1​ )Symmetric ( C2v​ )
Functional Groups 1x Primary Amine, 1x Primary Alcohol2x Primary Amines
Polymerization Role AB-Type Monomer (Orthogonal step-growth)AA-Type Monomer (Requires BB-type co-monomer)
IMDA Reactivity High (Sterically accessible C4/C5 positions)Moderate (Steric clash at C2/C5 during transition state)
Primary Synthetic Precursor 4-Hydroxymethylfurfural (4-HMF)5-Hydroxymethylfurfural (5-HMF)
Biological Analogue Methanofuran Coenzyme CoreNone (Strictly anthropogenic/biomass-derived)

References

  • Cui, M.-S., Deng, J., Li, X.-L., & Fu, Y. "Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol for Chemicals and Polymers." ACS Sustainable Chemistry & Engineering, 2016. [3]

  • Zhang, D., & Dumont, M. J. "Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF)." AIMS Press, 2018. [2]

  • Yuan, H., Kusema, B. T., Yan, Z., Streiff, S., & Shi, F. "Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst." RSC Advances, 2019.[5]

  • "Biobased C6-Furans in Organic Synthesis and Industry: Cycloaddition Chemistry as a Key Approach to Aromatic Building Blocks." ACS Publications, 2021. [4]

  • "Molecular basis of hyper-thermostability in the thermophilic archaeal aldolase MfnB." National Institutes of Health (PMC), 2024. [1]

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Foundational

Unraveling the Biosynthesis of[5-(Aminomethyl)furan-3-yl]methanol: A Core Moiety of Methanofuran

Executive Summary Methanofuran is an essential coenzyme that acts as the primary C1-carrier during the biochemical reduction of carbon dioxide to methane—a process responsible for generating over 400 million tons of meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methanofuran is an essential coenzyme that acts as the primary C1-carrier during the biochemical reduction of carbon dioxide to methane—a process responsible for generating over 400 million tons of methane globally each year[1]. The functional heart of this coenzyme is its unique furan core, specifically [5-(aminomethyl)furan-3-yl]methanol (often referred to as the F1 moiety)[2]. For decades, the exact biosynthetic origin of this highly specialized furan ring remained elusive.

This technical guide synthesizes the literature surrounding the discovery of the F1 biosynthetic pathway in the methanogenic archaeon Methanocaldococcus jannaschii. By detailing the enzymatic mechanisms, the logic behind the experimental isotope-tracking workflows, and the evolutionary implications, this whitepaper provides a comprehensive resource for researchers in evolutionary biochemistry, enzymology, and drug development targeting methanogenesis.

Structural and Evolutionary Significance

The F1 moiety consists of a central furan ring substituted with an aminomethyl group at the C5 position and a hydroxymethyl group at the C3 position. In its biologically active, intermediate state, it exists as [5-(aminomethyl)furan-3-yl]methyl diphosphate (F1-PP), an organophosphate oxoanion that serves as a high-energy precursor for downstream condensation[1][3].

Evolutionarily, the F1 core is not strictly confined to archaea. Recent structural elucidations have identified a functional analog, methylofuran (MYFR) , in methylotrophic bacteria such as Methylorubrum extorquens[4]. While methanofuran utilizes a tyramine linker, methylofuran relies on a tyrosine moiety, demonstrating a fascinating case of convergent biochemical evolution where the [5-(aminomethyl)furan-3-yl]methanol core is conserved across domains for formyl-carrying functions[4].

Mechanistic Elucidation of the Biosynthetic Pathway

The biosynthesis of the phosphorylated F1 intermediate (F1-P) relies on two highly specific enzymatic steps that bridge central carbon metabolism with coenzyme assembly[5].

Step 1: Precursor Condensation via MfnB

The first committed step is catalyzed by 4-HFC-P synthase (MfnB) , encoded by the MJ1099 gene[5]. MfnB facilitates the condensation of two common glycolytic intermediates: glyceraldehyde 3-phosphate (Ga-3P) and dihydroxyacetone-phosphate (DHAP), yielding 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P)[5][6].

Causality Insight: Researchers initially tested [1,2,3-13C3]pyruvate as a potential direct precursor. However, isotope tracking revealed extremely low incorporation rates. The causality behind this lies in metabolic routing: pyruvate cannot be directly incorporated; it must first be routed backward through gluconeogenesis to form Ga-3P before MfnB can utilize it[2].

Step 2: Transamination via MfnC

The aldehyde group of 4-HFC-P is subsequently converted to an amine by 4-HFC-P:alanine aminotransferase (MfnC) , encoded by the MJ0684 gene[5]. This enzyme is strictly dependent on pyridoxal 5'-phosphate (PLP) as a cofactor. MfnC specifically utilizes alanine as the nitrogen donor, transferring the amino group to 4-HFC-P to produce F1-P and a pyruvate byproduct[2].

Enzymatic biosynthesis of F1-P from Ga-3P and DHAP via MfnB and MfnC.

Experimental Workflows: Isotope Tracking and LC-MS Validation

To definitively prove this pathway, researchers developed a highly sensitive, self-validating analytical protocol using liquid chromatography-ultraviolet-electrospray ionization mass spectrometry (LC-UV-ESI-MS)[2].

Step-by-Step Methodology
  • In Vitro Reaction Setup : Incubate M. jannaschii cell extracts (or purified recombinant MfnB/MfnC) with stable isotope precursors—specifically [15N]alanine and [13C]DHAP—in a strictly anaerobic buffer system[2].

  • Metabolic Quenching & Dephosphorylation : Terminate the reaction using an acidic quench. Treat the mixture with alkaline phosphatase to cleave the phosphate group from F1-P.

    • Causality: Removing the highly polar phosphate group yields the free alcohol (F1), which exhibits vastly superior chromatographic resolution during reverse-phase LC[2].

  • NBD Derivatization : React the primary amine of F1 with 7-nitrobenzofurazan (NBD-Cl).

    • Causality: Native F1 lacks a strong intrinsic chromophore and ionizes poorly in ESI-MS. NBD tagging introduces a highly hydrophobic, UV-active, and easily ionizable moiety, drastically lowering the limit of detection to trace amounts[2][5].

  • LC-UV-ESI-MS Analysis : Separate the derivatized products using reverse-phase LC. Monitor UV absorbance and perform ESI-MS in positive ion mode to quantify mass shifts[2].

Self-Validation Mechanism : This protocol is inherently self-validating. By running parallel assays with a mixture of [15N]aspartate,[15N]glutamate, and [15N]alanine, researchers observed that only [15N]alanine produced [15N]F1-P[2]. The exact +1 Da mass shift in the NBD-derivatized product unequivocally confirms the direct nitrogen transfer from alanine, ruling out non-specific background transamination.

Experimental workflow for isotope tracking and LC-MS validation of F1-P.

Quantitative Data and Enzyme Kinetics

The successful reconstitution of the F1-P pathway relies on specific genetic and enzymatic components. The table below summarizes the core quantitative and functional data for the enzymes involved in the early stages of methanofuran biosynthesis[1][5].

Gene LocusEnzyme NamePrimary SubstratesProductsRequired Cofactor
MJ1099 4-HFC-P synthase (MfnB)Ga-3P, DHAP4-HFC-PNone
MJ0684 4-HFC-P:alanine aminotransferase (MfnC)4-HFC-P, AlanineF1-P, PyruvatePyridoxal 5'-phosphate (PLP)
mj0050 Tyrosine decarboxylaseTyrosineTyraminePyridoxal 5'-phosphate (PLP)

Note: Following F1-P synthesis, at least two additional enzymes are required to phosphorylate F1-P to F1-PP and condense it with γ-glutamyltyramine to form the final APMF-Glu core of methanofuran[1].

Prebiotic Origins

Beyond its role in modern archaeal metabolism, the discovery of the F1 moiety's biosynthesis offers profound insights into prebiotic chemistry. Researchers demonstrated that simply heating aqueous solutions of methylglyoxal or pyruvate with dihydroxyacetone leads to the non-enzymatic formation of 4-HFC and 4-HFCA[2][5]. This spontaneous chemical condensation suggests that the furan core of methanofuran may have originated as a prebiotic molecule in primordial environments, later being co-opted by early life forms and optimized through the evolution of the MfnB and MfnC enzymes[2].

References

  • Title : Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran Source : PubMed (NIH) URL :[Link]

  • Title : Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol Moiety of Methanofuran Source : Biochemistry (ACS Publications) URL :[Link]

  • Title : Identification of the Final Two Genes Functioning in Methanofuran Biosynthesis in Methanocaldococcus jannaschii Source : PubMed Central (NIH) URL :[Link]

  • Title : Structural diversity of the coenzyme methylofuran and identification of enzymes for the biosynthesis of its polyglutamate side chain Source : ResearchGate (Journal of Biological Chemistry) URL : [Link]

  • Title :[5-(Aminomethyl)furan-3-yl]methyl diphosphate Source : PubChem (NIH) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Introduction &amp; Scientific Rationale[5-(aminomethyl)furan-3-yl]methanol—frequently designated as the "F1" core—is the foundational furan moiety of methanofuran (MFR), an essential formyl-carrying coenzyme utilized by methanogenic archaea and methylotrophic bacteria for carbon dioxide reduction and formaldehyde oxidation .

Application Note: Biocatalytic Synthesis of[5-(aminomethyl)furan-3-yl]methanol (Methanofuran Core F1) Introduction & Scientific Rationale[5-(aminomethyl)furan-3-yl]methanol—frequently designated as the "F1" core—is the f...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of[5-(aminomethyl)furan-3-yl]methanol (Methanofuran Core F1)

Introduction & Scientific Rationale[5-(aminomethyl)furan-3-yl]methanol—frequently designated as the "F1" core—is the foundational furan moiety of methanofuran (MFR), an essential formyl-carrying coenzyme utilized by methanogenic archaea and methylotrophic bacteria for carbon dioxide reduction and formaldehyde oxidation [1].

While traditional organic synthesis of 2,4-disubstituted furans often requires harsh conditions, multi-step protection/deprotection schemes, and suffers from poor regioselectivity, the elucidation of the archaeal methanofuran biosynthetic pathway has unlocked a highly specific, self-validating biocatalytic route [2]. By leveraging recombinant extremophilic enzymes from Methanocaldococcus jannaschii, researchers can achieve the one-pot synthesis of the F1 core from simple sugar phosphates.

This protocol details an in vitro enzymatic cascade utilizing MfnB (4-HFC-P synthase) and MfnC (a PLP-dependent aminotransferase) to synthesize the phosphorylated precursor (F1-P), followed by enzymatic dephosphorylation to yield the isolated [5-(aminomethyl)furan-3-yl]methanol target.

Enzymatic Workflow & Mechanistic Insights

The synthesis relies on a continuous biocatalytic cascade:

  • Condensation & Cyclization (MfnB): MfnB is a remarkable TIM-barrel aldolase that catalyzes at least ten distinct chemical steps within a single active site. It condenses glyceraldehyde 3-phosphate (Ga-3-P) and dihydroxyacetone phosphate (DHAP) via phosphate elimination, aldol condensation, cyclization, and dual dehydrations to form 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) [3].

  • Transamination (MfnC): MfnC is a highly specific pyridoxal 5′-phosphate (PLP)-dependent aminotransferase. It utilizes L-alanine as the amino group donor to convert the aldehyde of 4-HFC-P into the primary amine of F1-P, releasing pyruvate as a byproduct [4].

  • Dephosphorylation: A generic alkaline phosphatase cleaves the phosphate group from F1-P to yield the final free alcohol, [5-(aminomethyl)furan-3-yl]methanol.

G Ga3P Glyceraldehyde 3-Phosphate (Ga-3-P) HFC_P 4-HFC-P (Furan Intermediate) Ga3P->HFC_P MfnB (MJ1099) Condensation & Cyclization DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->HFC_P MfnB (MJ1099) Condensation & Cyclization F1_P F1-P (Phosphorylated Core) HFC_P->F1_P MfnC (MJ0684) + L-Alanine + PLP F1 [5-(aminomethyl)furan-3-yl]methanol (Target F1) F1_P->F1 Phosphatase Dephosphorylation

Biocatalytic cascade for the synthesis of [5-(aminomethyl)furan-3-yl]methanol.

Reaction Parameters & Enzyme Specifications

Because the enzymes are derived from the hyperthermophile M. jannaschii, they exhibit exceptional thermal stability. This allows for robust in vitro synthesis at elevated temperatures, which accelerates reaction kinetics and prevents mesophilic microbial contamination.

ParameterMfnB (MJ1099)MfnC (MJ0684)Alkaline Phosphatase (CIP)
Enzyme Class Aldolase / SynthaseAminotransferaseHydrolase
Substrates Ga-3-P, DHAP4-HFC-P, L-AlanineF1-P
Cofactors Required NonePyridoxal 5′-phosphate (PLP)Mg²⁺, Zn²⁺
Optimal Temperature 65°C – 80°C65°C – 80°C37°C
Optimal pH 7.57.58.0 – 9.0
Key Byproducts Inorganic Phosphate (Pi), H₂OPyruvateInorganic Phosphate (Pi)

Step-by-Step Experimental Protocol

Phase 1: Preparation of Recombinant Biocatalysts
  • Expression: Transform E. coli BL21(DE3) with expression vectors containing the mj1099 (MfnB) and mj0684 (MfnC) genes [1].

  • Purification via Heat Treatment: Grow cultures, induce with IPTG, and harvest via sonication. Because M. jannaschii proteins are hyperthermophilic, incubate the crude E. coli lysate at 75°C for 20 minutes. Centrifuge at 15,000 × g to pellet the denatured host proteins.

  • Polishing: Purify the heat-stable supernatant via Ni-NTA affinity chromatography (if His-tagged) and dialyze into 50 mM HEPES buffer (pH 7.5).

Phase 2: One-Pot Synthesis of F1-P

Note: This system is self-validating; the strict substrate specificity of MfnC ensures that only the correctly cyclized 4-HFC-P is transaminated [4].

  • Reaction Assembly: In a sterile reaction vessel, prepare a 10 mL reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM Glyceraldehyde 3-phosphate (Ga-3-P)

    • 10 mM Dihydroxyacetone phosphate (DHAP)

    • 50 mM L-Alanine (Amino donor)

    • 0.1 mM Pyridoxal 5′-phosphate (PLP)

  • Enzyme Addition: Add 5 μM of purified MfnB and 5 μM of purified MfnC.

  • Incubation: Seal the vessel and incubate at 65°C for 4–6 hours. (The elevated temperature maximizes the catalytic efficiency of the thermophilic archaeal enzymes).

  • Quenching: Terminate the reaction by rapidly cooling the mixture on ice, followed by ultrafiltration (10 kDa MWCO) to remove the MfnB and MfnC enzymes. The filtrate now contains F1-P.

Phase 3: Dephosphorylation to Target Compound
  • Buffer Adjustment: Adjust the pH of the F1-P filtrate to 8.5 using 1 M Tris-HCl. Add MgCl₂ to a final concentration of 1 mM.

  • Phosphatase Addition: Add 10 Units of Calf Intestinal Alkaline Phosphatase (CIP) per mL of reaction mixture.

  • Incubation: Incubate at 37°C for 2 hours to quantitatively cleave the phosphate group.

  • Final Isolation: Pass the reaction mixture through a C18 Solid Phase Extraction (SPE) cartridge. Wash with deionized water to remove salts, inorganic phosphate, and unreacted L-alanine. Elute the target [5-(aminomethyl)furan-3-yl]methanol using a gradient of aqueous methanol.

  • Validation: Lyophilize the eluate and verify the structure via LC-MS (Expected [M+H]⁺ m/z ≈ 128.14) and ¹H-NMR.

References

  • Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol Moiety of Methanofuran | Biochemistry. American Chemical Society (ACS). Available at:[Link]

  • Identification of the Final Two Genes Functioning in Methanofuran Biosynthesis in Methanocaldococcus jannaschii. ASM Journals. Available at:[Link]

  • Mechanism of the Enzymatic Synthesis of 4-(Hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from Glyceraldehyde-3-phosphate Catalyzed by 4-HFC-P Synthase. ResearchGate. Available at:[Link]

  • mfnC - (5-formylfuran-3-yl)methyl phosphate transaminase - Methanocaldococcus jannaschii. UniProtKB. Available at:[Link]

Application

Applications of[5-(aminomethyl)furan-3-yl]methanol in medicinal chemistry

Application Note: Advanced Utility of[5-(aminomethyl)furan-3-yl]methanol in Medicinal Chemistry and Microbiome Therapeutics Executive Summary The compound [5-(aminomethyl)furan-3-yl]methanol (CAS: 114582-77-3), also syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Utility of[5-(aminomethyl)furan-3-yl]methanol in Medicinal Chemistry and Microbiome Therapeutics

Executive Summary

The compound [5-(aminomethyl)furan-3-yl]methanol (CAS: 114582-77-3), also systematically named 2-(aminomethyl)-4-(hydroxymethyl)furan, is a highly versatile, bifunctional building block[1]. In medicinal chemistry, it serves as an ideal scaffold for Fragment-Based Drug Discovery (FBDD) due to its low molecular weight, high polarity, and orthogonal reactive handles. Biologically, its phosphorylated derivatives are obligate intermediates in the biosynthesis of methanofuran—a coenzyme essential for methanogenesis in archaea[2]. Because humans and commensal gut bacteria lack this biosynthetic pathway, targeting the enzymes that process[5-(aminomethyl)furan-3-yl]methanol represents a cutting-edge strategy for developing selective microbiome-modulating therapeutics (e.g., for obesity and irritable bowel syndrome) and agricultural interventions to reduce livestock methane emissions[2].

Physicochemical Profiling & FBDD Suitability

To be effective in FBDD, a scaffold must allow for multi-directional vector growth while maintaining favorable physicochemical properties. [5-(aminomethyl)furan-3-yl]methanol strictly adheres to the "Rule of 3" (Ro3), ensuring that subsequent derivatizations do not prematurely inflate the molecular weight or lipophilicity beyond drug-like space[1].

Table 1: Physicochemical Properties of [5-(aminomethyl)furan-3-yl]methanol

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight 127.14 g/mol ≤ 300Allows extensive elaboration without exceeding Lipinski's Rule of 5.
cLogP -0.76≤ 3.0Highly hydrophilic; prevents non-specific hydrophobic binding in assays.
H-Bond Donors 3 (-NH₂, -OH)≤ 3Excellent potential for probing target active-site hydrogen bond networks.
H-Bond Acceptors 3 (N, O, furan O)≤ 3The furan oxygen acts as a weak, directional hydrogen bond acceptor.
Rotatable Bonds 3≤ 3Low entropic penalty upon binding to target proteins.

Application Workflow 1: Fragment Library Generation via Orthogonal Reactivity

The structural brilliance of[5-(aminomethyl)furan-3-yl]methanol lies in its two distinct nucleophilic centers: an aliphatic primary amine and a primary alcohol. The amine is significantly more nucleophilic than the alcohol. This kinetic disparity allows for selective N-derivatization without the need for protecting groups , streamlining the synthesis of diverse fragment libraries.

G Core [5-(aminomethyl)furan-3-yl]methanol (Bifunctional Scaffold) Amine Primary Amine (-NH2) Highly Nucleophilic Core->Amine Reactivity 1 Alcohol Primary Alcohol (-OH) Orthogonal Handle Core->Alcohol Reactivity 2 Amide Amides / Sulfonamides (Library Generation) Amine->Amide Acylation (No Protecting Groups) Ether Ethers / Leaving Groups (Structural Extension) Alcohol->Ether Alkylation/Activation

Diagram 1: Orthogonal reactivity workflow for library generation using the bifunctional furan scaffold.

Protocol 1: Selective N-Acylation for Fragment Elaboration
  • Causality & Rationale: Furan rings can be sensitive to strongly acidic conditions, which may cause ring-opening or polymerization[3]. Therefore, mild coupling reagents (like HATU) combined with a non-nucleophilic base (DIPEA) are utilized. Operating at 0 °C ensures the less nucleophilic primary alcohol remains unreacted.

  • Self-Validation: The protocol relies on LC-MS monitoring. The absence of di-acylated mass peaks validates the selectivity of the kinetic control.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the desired carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL). Add HATU (1.1 eq, 0.55 mmol) and DIPEA (2.0 eq, 1.0 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add [5-(aminomethyl)furan-3-yl]methanol (1.0 eq, 0.5 mmol) dissolved in 1 mL of DMF.

  • Coupling: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours.

  • Validation (In-Process): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the primary amine mass (m/z 128 [M+H]+) is consumed, and the mono-acylated product mass is dominant.

  • Workup: Due to the high polarity of the product, avoid standard aqueous extraction. Instead, quench with 1 mL of methanol, evaporate the solvent under reduced pressure, and purify directly via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

Application Workflow 2: Targeting Methanofuran Biosynthesis

In methanogenic archaea, the enzyme [5-(aminomethyl)furan-3-yl]methyl phosphate kinase (EC 2.7.4.31) catalyzes the ATP-dependent phosphorylation of the furan substrate, a mandatory step in assembling the methanofuran coenzyme[4]. Inhibiting this kinase starves the archaea of methanofuran, halting methanogenesis. Because methanogens in the human gut (e.g., Methanobrevibacter smithii) are linked to increased adiposity and altered energy harvest, this enzyme is a prime target for anti-obesity drugs[2].

Pathway Precursor Glyceraldehyde-3-phosphate + Tyrosine derivatives Furan [5-(aminomethyl)furan-3-yl]methanol (Key Intermediate) Precursor->Furan Phosphate [5-(aminomethyl)furan-3-yl]methyl phosphate Furan->Phosphate ATP -> ADP Kinase Kinase (EC 2.7.4.31) Target for Inhibition Kinase->Furan Catalyzes Methanofuran Methanofuran (Active Coenzyme) Essential for Methanogenesis Phosphate->Methanofuran Multi-step Assembly

Diagram 2: Methanofuran biosynthesis pathway highlighting the EC 2.7.4.31 kinase inhibition target.

Protocol 2: In Vitro High-Throughput Screening (HTS) Assay for EC 2.7.4.31 Inhibitors
  • Causality & Rationale: The substrate[5-(aminomethyl)furan-3-yl]methanol does not possess a strong chromophore that shifts upon phosphorylation, rendering standard UV/Vis assays ineffective. Therefore, a luminescence-based ATP-depletion assay (e.g., ADP-Glo™) is utilized. This provides a universally applicable, highly sensitive readout by quantifying the ADP generated during the kinase reaction.

  • Self-Validation: The kinase is strictly dependent on Mg²⁺ for catalytic activity[4]. The protocol includes an EDTA control well; EDTA chelates Mg²⁺, resulting in complete loss of activity. If the EDTA well shows luminescence, the assay is compromised by background ATP hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme/Inhibitor Incubation: In a 384-well white microplate, add 5 µL of recombinant EC 2.7.4.31 enzyme (10 nM final concentration) in Assay Buffer. Add 1 µL of the test inhibitor (dissolved in DMSO). Include a vehicle control (DMSO only) and a positive inhibition control (10 mM EDTA)[4]. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 4 µL of a substrate mix containing [5-(aminomethyl)furan-3-yl]methanol (50 µM final) and ultra-pure ATP (10 µM final). Incubate the plate at 37 °C for 60 minutes.

  • ATP Depletion (ADP-Glo): Add 10 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well). Lower luminescence correlates with kinase inhibition (less ADP produced).

References

  • Guidechem. 2-(Aminomethyl)-4-(Hydroxymethyl)Furan 114582-77-3 wiki. Available at:[1]

  • National Institutes of Health (NIH) / PMC. Structure of the methanofuran/methanopterin-biosynthetic enzyme MJ1099 from Methanocaldococcus jannaschii. Available at:[2]

  • BRENDA Enzyme Database. Information on EC 2.7.4.31 -[5-(aminomethyl)furan-3-yl]methyl phosphate kinase. Available at:[4]

  • AIMS Press. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Available at:[3]

Sources

Method

Application Note: Catalytic Methods for Preparing[5-(aminomethyl)furan-3-yl]methanol

Executive Summary [5-(aminomethyl)furan-3-yl]methanol is a highly valuable furanic primary amine utilized extensively in medicinal chemistry, drug development, and advanced agrochemicals. Biologically, its derivatives (s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[5-(aminomethyl)furan-3-yl]methanol is a highly valuable furanic primary amine utilized extensively in medicinal chemistry, drug development, and advanced agrochemicals. Biologically, its derivatives (such as [5-(aminomethyl)furan-3-yl]methyl diphosphate) serve as critical precursors in the biosynthesis of methanofuran and act as potent enzyme inhibitors [4].

Synthesizing this specific 3,5-disubstituted furanic amine presents a significant catalytic challenge. The primary synthetic route involves the direct reductive amination of its corresponding aldehyde, 4-(hydroxymethyl)furan-2-carbaldehyde . However, the high nucleophilicity of the resulting furyl primary amine makes it highly susceptible to over-alkylation (forming secondary or tertiary amine dimers) and hydrogenolysis of the delicate C–OH bond. This application note details field-proven, highly selective catalytic methodologies to synthesize [5-(aminomethyl)furan-3-yl]methanol, translating robust parameters from its well-documented 2,5-isomer counterparts into a self-validating workflow.

Mechanistic Overview & Causality of Catalyst Choice

In my experience optimizing furanic amine syntheses, the primary mode of failure is not low conversion, but poor selectivity. To achieve high yields of the target primary amine, the catalytic system must be carefully engineered to balance imine hydrogenation against furan ring preservation.

The Causality Behind the Chemistry
  • Catalyst Selection (Non-Noble vs. Noble Metals): Noble metals like Pd/C or Pt/C possess exceptionally high hydrogenation activity, which frequently leads to the over-hydrogenation of the furan ring (forming tetrahydrofuran derivatives) or the hydrogenolysis of the hydroxymethyl group [3]. Non-noble metals, specifically Ni/SBA-15 or Raney Cobalt , provide moderate catalytic activity. This moderation is the exact mechanism that ensures high chemoselectivity toward the imine bond (C=N) while leaving the furan ring (C=C) and the hydroxyl group intact [1].

  • The Role of Aqueous Ammonia: While conventional reductive aminations often use anhydrous liquid ammonia to force the equilibrium toward the imine, this protocol leverages aqueous ammonia. The presence of water actively promotes the formation of ammonium ions ( NH4+​ ). These ions electronically and sterically shield the newly formed primary amine, preventing it from executing a nucleophilic attack on unreacted aldehyde molecules, thereby halting the formation of unwanted secondary amine dimers [1][2].

Mechanism A Furanic Aldehyde Precursor (4-(Hydroxymethyl)furan-2-carbaldehyde) B Ammonia (NH3) Condensation A->B -H2O C Furanic Imine Intermediate B->C D Catalytic Hydrogenation (H2 + Ni/SBA-15 or Raney Co) C->D F Byproducts (Secondary Amines / Ring Hydrogenation) C->F Excess Catalyst / Anhydrous NH3 E [5-(Aminomethyl)furan-3-yl]methanol (Target Primary Amine) D->E High Selectivity (Aqueous NH3)

Mechanistic pathway for the selective reductive amination of furanic aldehydes.

Catalytic Systems and Yield Comparison

The following table synthesizes quantitative data from validated catalytic systems used for the reductive amination of furanic aldehydes to their corresponding aminomethyl methanols. These parameters are directly applicable to the synthesis of [5-(aminomethyl)furan-3-yl]methanol.

Catalyst SystemSupport MaterialTemp (°C)Pressure (MPa)NH₃ SourceTarget Yield (%)Selectivity Driver
Ni/SBA-15 Mesoporous Silica1001.5Aqueous NH₃89.8Moderate activity prevents ring reduction; water forms NH₄⁺
Raney Co None (Sponge)1202.0Liquid NH₃99.5*Stepwise imination prior to hydrogenation
Ir/C Carbon805.0NH₃ Gas92.0High pressure enables lower temp, preserving C-O bonds
CuAlOₓ Mixed Oxide1001.0NH₃ Gas85.0Copper's inherently low hydrogenolysis activity

*Yield refers to the intermediate imine/amine stage before any potential dimerization during extended reaction times.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in catalytic behavior is caught before final product isolation.

Protocol 1: One-Pot Direct Reductive Amination using Ni/SBA-15

This method is highly recommended for its operational simplicity and excellent chemoselectivity [1][2].

Step 1: Reaction Setup

  • In a 100 mL high-pressure stainless-steel autoclave, add 10 mmol of 4-(hydroxymethyl)furan-2-carbaldehyde.

  • Add 15 mL of aqueous ammonia (25 wt%) to the reactor.

  • Introduce 0.1 g of pre-reduced Ni/SBA-15 catalyst (10 wt% Ni loading).

Step 2: Pressurization & Reaction

  • Seal the autoclave and purge the headspace three times with inert N2​ gas to remove oxygen, followed by three purges with H2​ gas.

  • Pressurize the reactor with H2​ to exactly 1.5 MPa .

  • Heat the reaction mixture to 100°C while stirring at 800 rpm to eliminate mass transfer limitations.

  • Self-Validation Checkpoint: Monitor the pressure gauge. The reaction should consume exactly 1 molar equivalent of H2​ . A stabilization of pressure drop indicates the complete conversion of the imine to the primary amine. If the pressure continues to drop slowly after stabilization, immediately quench the reaction to prevent furan ring hydrogenation.

  • Maintain conditions for 4 hours.

Step 3: Work-up and Isolation

  • Cool the reactor to room temperature using an ice bath and safely vent the residual H2​ .

  • Separate the heterogeneous Ni/SBA-15 catalyst via vacuum filtration (0.22 µm PTFE membrane). Wash the filter cake with 2 × 10 mL of absolute ethanol.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 50 mbar) to remove water, unreacted ammonia, and ethanol, yielding the crude [5-(aminomethyl)furan-3-yl]methanol.

Protocol 2: Two-Step, One-Pot Amination using Raney Cobalt

This protocol separates the condensation and hydrogenation phases, which is ideal if dimerization byproducts are observed in Protocol 1 [2].

  • Imination: Dissolve 10 mmol of the precursor in 15 mL of methanolic ammonia (7 M). Stir at 25°C for 2 hours.

    • Self-Validation: Sample 10 µL for GC-MS. The chromatogram must show >95% conversion to the imine mass (M-18) before proceeding.

  • Hydrogenation: Add 0.2 g of washed Raney Cobalt slurry to the reactor. Pressurize to 2.0 MPa H2​ and heat to 120°C for 6 hours.

  • Recovery: Filter the Raney Co carefully under an argon atmosphere (pyrophoric hazard) and concentrate the product.

Workflow Step1 1. Catalyst Preparation (Ni/SBA-15 Wet Impregnation) Step2 2. Reactor Loading (Precursor, Aqueous NH3, Catalyst) Step1->Step2 Step3 3. Pressurization (Purge & Load H2 to 1.5 MPa) Step2->Step3 Step4 4. Reductive Amination (100°C, 4 hrs, 800 rpm Stirring) Step3->Step4 Step5 5. Catalyst Recovery (Filtration & Washing) Step4->Step5 Step6 6. Product Isolation & Analysis (GC-FID, HPLC, NMR) Step5->Step6

Step-by-step experimental workflow for the one-pot catalytic preparation.

Analytical Validation

To definitively confirm the synthesis of [5-(aminomethyl)furan-3-yl]methanol:

  • GC-FID: Use 1,4-dioxane as an internal standard to quantify the exact yield. The primary amine will elute distinctly from any secondary amine dimers.

  • 1H-NMR (400 MHz, DMSO-d6): Look for the diagnostic furan ring protons (typically two singlets or doublets with small coupling constants around 6.2–7.5 ppm depending on substitution), the hydroxymethyl methylene protons (~4.3 ppm), and the aminomethyl methylene protons (~3.7 ppm) which will integrate to 2H each.

References

  • Wei, et al. "Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst." ResearchGate, 2018. URL:[Link]

  • Nakagawa, Y., et al. "Multiscale Model-Driven Discovery of Insecticides for Sustainable Agriculture: A Demonstration of Product-by-Design Approach." ACS Sustainable Chemistry & Engineering, 2020. URL:[Link]

  • National Center for Biotechnology Information. "[5-(Aminomethyl)furan-3-yl]methyl diphosphate." PubChem Compound Summary for CID 91819953, 2024. URL:[Link]

Application

Application Note: Orthogonal Functionalization Techniques for [5-(Aminomethyl)furan-3-yl]methanol Derivatives

Executive Summary & Biochemical Significance The [5-(aminomethyl)furan-3-yl]methanol scaffold is a highly versatile, bifunctional building block characterized by an electron-rich furan ring flanked by a primary amine and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Significance

The [5-(aminomethyl)furan-3-yl]methanol scaffold is a highly versatile, bifunctional building block characterized by an electron-rich furan ring flanked by a primary amine and a primary alcohol. In nature, this precise structural motif is the critical core of methanofuran, a coenzyme essential for carbon dioxide reduction in methanogenic archaea[1].

Beyond its biological role, this scaffold has emerged as a high-value substrate in synthetic biology and polymer chemistry. Recent advancements in genetic code reprogramming utilize functionalized derivatives of this furan to acylate tRNAs via flexizyme-catalyzed reactions, enabling the synthesis of sequence-defined polymers containing non-standard monomers[2]. The presence of three distinct reactive sites—the nucleophilic primary amine, the hydroxyl group, and the diene-like furan ring—requires rigorous orthogonal functionalization strategies to prevent off-target reactions. This guide details field-proven methodologies for the selective modification of this scaffold.

Scaffold Reactivity Principles

To successfully manipulate[5-(aminomethyl)furan-3-yl]methanol, one must exploit the kinetic and thermodynamic differences of its functional groups:

  • The Primary Amine (C5-methylamine): With a pKa​ of approximately 9.2, this is the most nucleophilic site on the molecule when unprotonated. It readily undergoes acylation, reductive amination, and sulfonylation.

  • The Primary Alcohol (C3-methanol): With a pKa​ of ~15, the hydroxyl group is significantly less nucleophilic than the amine at neutral to mildly basic pH. It requires strong bases (e.g., NaH) for etherification or highly reactive electrophiles (e.g., POCl3​ ) for phosphorylation.

  • The Furan Ring: The alkyl substituents at the C3 and C5 positions donate electron density into the ring, raising its HOMO energy. This makes the furan an excellent diene for normal electron-demand Diels-Alder cycloadditions, particularly with electron-deficient dienophiles like maleimides.

Core Methodologies & Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Application: Preparation of donor molecules for flexizyme-catalyzed tRNA acylation[2]. Causality & Design Logic: To selectively acylate the amine without modifying the alcohol, the reaction is conducted in a biphasic or miscible aqueous-organic system buffered at pH 7.8. At this pH, a sufficient fraction of the primary amine is deprotonated and nucleophilically active, while the primary alcohol remains entirely protonated. We utilize Cyanomethyl esters (CME) or N-Hydroxysuccinimide (NHS) esters; these activated esters are electrophilic enough to react with amines but effectively inert toward un-ionized alcohols. HEPES is chosen as the buffer because, unlike Tris, it lacks primary amines that would competitively consume the activated ester.

Step-by-Step Procedure:

  • Preparation: Dissolve[5-(aminomethyl)furan-3-yl]methanol (1.0 eq, 10 mmol) in 15 mL of a 1:1 (v/v) mixture of anhydrous DMF and 100 mM HEPES buffer (adjusted to pH 7.8 with NaOH).

  • Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add the CME-activated carboxylic acid (1.1 eq, 11 mmol) dissolved in 5 mL of DMF over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (QC Check): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The reaction is complete when the Ninhydrin test is entirely negative (absence of the purple spot corresponding to the free primary amine). LC-MS should confirm a single major peak corresponding to the [M+H]+ of the N-acylated product, with no di-acylated mass detected.

  • Isolation: Dilute with ethyl acetate, wash with brine to remove HEPES and DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: O-Phosphorylation (Synthesis of Diphosphate Derivatives)

Application: Synthesis of [5-(aminomethyl)furan-3-yl]methyl diphosphate, a key enzymatic ligand and biological intermediate[1][3]. Causality & Design Logic: Direct phosphorylation of the unprotected scaffold will catastrophically fail due to the amine outcompeting the alcohol for the phosphorylating agent, yielding unstable phosphoramidates. Therefore, transient N-Boc protection is mandatory. Trimethyl phosphate is used as the solvent during phosphorylation because it is highly polar, non-nucleophilic, and stabilizes the reactive phosphoryl chloride intermediates prior to the addition of pyrophosphate.

Step-by-Step Procedure:

  • N-Protection: React the scaffold (1.0 eq) with Boc2​O (1.1 eq) and Triethylamine (1.5 eq) in methanol for 2 hours. Isolate the N-Boc intermediate. QC Check: Mass shift of +100 Da via MS.

  • Activation: Thoroughly dry the N-Boc intermediate (1.0 eq, 5 mmol) under a vacuum and dissolve in 10 mL of anhydrous trimethyl phosphate. Cool to 0 °C under an argon atmosphere.

  • Phosphorylation: Add Phosphorus oxychloride ( POCl3​ , 1.5 eq) dropwise. Stir for 2 hours at 0 °C.

  • Diphosphate Formation: Add a solution of tributylammonium pyrophosphate (3.0 eq) in anhydrous DMF. Stir for an additional 30 minutes.

  • Quenching & Deprotection: Quench the reaction by pouring it into 50 mL of cold 0.1 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Lyophilize the mixture, then treat the residue with 20% TFA in DCM for 30 minutes to remove the Boc group.

  • Self-Validation (QC Check): Analyze the purified product via 31P NMR ( 162 MHz,D2​O ). A successful diphosphate synthesis is self-validated by the presence of two distinct doublets around −9.5 ppm and −10.8 ppm , with a characteristic phosphorus-phosphorus coupling constant ( JP−P​ ) of approximately 20 Hz.

Quantitative Data Summary

The following table summarizes the expected operational metrics for the functionalization workflows described above, providing baseline benchmarks for process validation.

Functionalization TargetReagents / ConditionsExpected YieldPrimary Analytical MarkerKey Application
Chemoselective N-Acylation CME-ester, HEPES (pH 7.8) / DMF, 0 °C to RT75% – 85%LC-MS: [M+H]+ mass shift; Negative NinhydrinSequence-defined polymer substrates[2]
O-Phosphorylation 1. Boc2​O ; 2. POCl3​ , Pyrophosphate; 3. TFA40% – 55% 31P NMR: Two doublets at ~ -10 ppm ( J≈20 Hz)Methanofuran biosynthesis / Enzyme ligands[1][3]
Diels-Alder Cycloaddition Maleimide derivative, Toluene, 90 °C, 12h65% – 80% 1H NMR: Appearance of bridgehead protons (~5.2 ppm)Bioconjugation / Hydrogel cross-linking

Mechanistic Visualization

The following diagram illustrates the logical divergence of the three orthogonal functionalization pathways from the central scaffold.

G Core [5-(Aminomethyl)furan-3-yl]methanol NAcyl N-Acylation (pH 7.8) Core->NAcyl Chemoselective Amine Attack OPhos O-Phosphorylation (N-Boc Protected) Core->OPhos Phosphoramidite Chemistry Diels Diels-Alder Cycloaddition Core->Diels [4+2] Diene Reactivity Prod1 Amide Derivative (Polymer Substrate) NAcyl->Prod1 Prod2 Diphosphate Derivative (Enzyme Ligand) OPhos->Prod2 Prod3 Bicyclic Adduct (Cross-linked Matrix) Diels->Prod3

Orthogonal functionalization pathways of the[5-(aminomethyl)furan-3-yl]methanol scaffold.

References

  • [5-(Aminomethyl)furan-3-yl]methyl diphosphate - PubChem National Center for Biotechnology Information (NCBI) URL:[Link]

  • Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran PubMed Central (PMC) / Journal of Bacteriology URL:[Link]

  • Expanding the chemical substrates for genetic code reprogramming (US11814621B2)

Sources

Method

Application Note: Solubility Profiling and Solvent Selection Guidelines for[5-(aminomethyl)furan-3-yl]methanol

Introduction & Structural Rationale[5-(aminomethyl)furan-3-yl]methanol is a highly versatile, bifunctional heterocyclic building block utilized in advanced organic synthesis and drug discovery. Because it features both a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale[5-(aminomethyl)furan-3-yl]methanol is a highly versatile, bifunctional heterocyclic building block utilized in advanced organic synthesis and drug discovery. Because it features both a primary amine and a primary alcohol on a furan scaffold, the molecule exhibits complex solvation dynamics driven by extensive hydrogen bonding and dipole-dipole interactions.

Understanding the physicochemical properties of this compound is critical for optimizing reaction conditions, purification protocols, and formulation strategies. The solubility profile is dictated by three primary structural features:

  • Hydroxymethyl group (-CH₂OH): Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA).

  • Aminomethyl group (-CH₂NH₂): Provides basicity, acting as a strong HBD (two protons) and HBA (lone pair).

  • Furan ring: Offers moderate polarizability and weak HBA characteristics via the oxygen heteroatom, while supporting π−π dispersion forces.

Because the molecule has a high capacity for self-association (intermolecular hydrogen bonding leading to a stable crystal lattice), overcoming its lattice energy requires solvents capable of forming stronger solute-solvent interactions.

Solvent Selection Strategy

When designing synthetic routes or purification protocols, solvent selection must balance solvation capacity with environmental, health, and safety (EHS) profiles. We utilize the [1] to categorize viable solvents based on Hansen Solubility Parameters (HSP). Solvents with high polar ( δp​ ) and hydrogen-bonding ( δh​ ) parameters will yield the highest solubility for this bifunctional compound.

Table 1: Predicted Solubility Matrix & Green Chemistry Suitability
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic RationaleACS GCIPR Recommendation
Polar Protic Methanol (MeOH)High (>50 mg/mL)Optimal HBD/HBA matching disrupts the solid lattice via strong hydrogen bonding.Recommended
Polar Protic Ethanol (EtOH)High (>30 mg/mL)Strong H-bonding; slightly lower polarity than MeOH limits maximum capacity.Recommended
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Exceptional HBA capacity accepts protons from both the -OH and -NH₂ groups.Usable
Dipolar Aprotic N,N-Dimethylformamide (DMF)High (>30 mg/mL)Strong dipole-dipole and HBA interactions.Problematic (Toxicity)
Ether / Ester Tetrahydrofuran (THF)Moderate (5-20 mg/mL)Moderate HBA (ether oxygen) interacts with the amine/alcohol, but lacks HBD capacity.Usable
Ether / Ester Ethyl Acetate (EtOAc)Moderate (1-10 mg/mL)Weak HBA; limited ability to disrupt the strong API self-association.Recommended
Non-Polar TolueneLow (<1 mg/mL)Relies solely on weak π−π and dispersion forces; cannot break H-bond networks.Usable
Non-Polar HeptaneVery Low (<0.1 mg/mL)Complete mismatch of polarity and H-bonding parameters.Recommended

Solvation Mechanisms Visualization

G Compound [5-(aminomethyl)furan-3-yl]methanol HBD H-Bond Donors (-OH, -NH2) Compound->HBD HBA H-Bond Acceptors (Furan -O-, -OH, -NH2) Compound->HBA Dispersion Dispersion / Pi-Pi (Furan Ring) Compound->Dispersion Protic Polar Protic Solvents (e.g., MeOH, EtOH) High Solubility HBD->Protic HBA->Protic Aprotic Dipolar Aprotic Solvents (e.g., DMSO, DMF) High Solubility HBA->Aprotic NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Low Solubility Dispersion->NonPolar

Caption: Solvation mechanisms of[5-(aminomethyl)furan-3-yl]methanol based on functional group interactions.

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic methods (such as solvent titration) are insufficient for bifunctional compounds due to the high risk of supersaturation. To empirically validate solubility, the Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium, strictly adhering to the guidelines set forth by the[2].

This protocol is designed as a self-validating system : equilibrium is confirmed only when consecutive time-point measurements show a concentration variance of <5%.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of Saturated Solution

  • Action: Weigh approximately 50–100 mg of[5-(aminomethyl)furan-3-yl]methanol into a 5 mL glass vial and add 1.0 mL of the target organic solvent.

  • Causality: An excess of solid must remain visible. This ensures the chemical potential of the dissolved solute is equal to the pure solid phase, which is the thermodynamic definition of a saturated solution.

Step 2: Equilibration

  • Action: Seal the vial tightly (critical for volatile solvents like MeOH or THF). Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C and agitate at 150–200 RPM for 24 to 72 hours.

  • Causality: Highly polar, hydrogen-bonding molecules often exhibit slow dissolution kinetics or undergo solid-state transformations (e.g., solvate formation). Extended, temperature-controlled agitation ensures the system reaches a true thermodynamic plateau rather than a kinetic bottleneck.

Step 3: Phase Separation

  • Action: Remove the vial and allow it to stand undisturbed for 1 hour. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Causality: Centrifugation prior to filtration is mandatory. It prevents filter clogging and eliminates colloidal suspensions of fine particulates that could pass through the membrane, which would artificially inflate the measured solubility.

Step 4: Dilution and Quantification

  • Action: Immediately dilute an aliquot of the filtered supernatant (e.g., 1:100) using the HPLC mobile phase. Quantify the concentration using a validated HPLC-UV or LC-MS method against a multi-point calibration curve.

  • Causality: Immediate dilution prevents the compound from precipitating out of solution if the ambient room temperature is slightly lower than the incubator temperature.

Step 5: Self-Validation (Equilibration Check)

  • Action: Repeat the sampling (Steps 3–4) at 24, 48, and 72 hours.

  • Causality: Equilibrium is strictly validated when the concentration difference between the 48h and 72h time points is less than 5%. If variance exceeds 5%, agitation must continue.

Workflow Visualization

Workflow Step1 1. Preparation Add excess API to solvent Step2 2. Equilibration Agitate at 25°C (24-72 hours) Step1->Step2 Step3 3. Separation Centrifuge & Filter (0.45µm) Step2->Step3 Step4 4. Quantification Dilute & Analyze (HPLC-UV/MS) Step3->Step4 Step5 5. Validation Variance <5% at 48h vs 72h Step4->Step5

Caption: Step-by-step workflow of the self-validating shake-flask thermodynamic solubility protocol.

References

  • Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO). WHO Technical Report Series, No. 1019, Annex 4 (2019). URL:[Link]

  • Solvent Selection Guide: Version 2.0 Source: American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable (2011). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing[5-(aminomethyl)furan-3-yl]methanol Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and microbiologists struggling with the synthesis of [5-(aminomethyl)furan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and microbiologists struggling with the synthesis of [5-(aminomethyl)furan-3-yl]methanol (often referred to as the F1 moiety). This molecule is the critical core of methanofuran, the primary C1 acceptor in archaeal methanogenesis[1].

Whether you are utilizing recombinant biocatalysis to generate the phosphorylated biological cofactor (F1-P)[2] or employing traditional organic synthesis for drug scaffolding, the electron-rich nature of the furan ring and the reactivity of the aminomethyl group present unique kinetic and thermodynamic challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common failures and establish self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.

Process Workflows & Mechanistic Pathways

To troubleshoot effectively, we must first visualize the two primary synthetic routes.

Route A: Biocatalytic Pathway (F1-P Synthesis)

In nature, the synthesis is driven by MfnB , an aldolase that condenses two molecules of D-glyceraldehyde-3-phosphate (GA-3P) into 4-HFC-P, followed by a PLP-dependent transamination[3],[2].

BiocatalyticPathway GA3P D-Glyceraldehyde-3-Phosphate (GA-3P) MfnB MfnB Aldolase (Condensation) GA3P->MfnB x2 molecules HFC 4-HFC-P Intermediate MfnB->HFC Thermophilic Kinetics Transaminase PLP-Transaminase + Amino Donor HFC->Transaminase F1P F1-P (Target Cofactor) Transaminase->F1P Equilibrium Shift

Caption: Biocatalytic synthesis pathway of F1-P from GA-3P via MfnB and aminotransferase.

Route B: Chemical Synthesis (Free Base Synthesis)

For scalable bench chemistry, the standard approach is the reductive amination of 4-(hydroxymethyl)-2-furancarboxaldehyde (4-HFC).

ChemicalSynthesis Start 4-HFC (Aldehyde Precursor) Imine Imine Formation Excess NH4OAc Start->Imine Reduction Selective Reduction NaBH3CN, pH 5-6 Imine->Reduction Prevent Over-alkylation Workup Mild Basic Workup pH 8-9 Extraction Reduction->Workup Product [5-(aminomethyl)furan-3-yl]methanol (Free Base) Workup->Product Salt Hydrochloride Salt (Stable Storage) Product->Salt Prevent Oxidation

Caption: Step-by-step chemical workflow for the reductive amination of 4-HFC.

Troubleshooting & FAQs

Q1: Why is my in vitro yield of 4-HFC-P extremely low when using recombinant MfnB?

The Causality: MfnB is typically cloned from the hyperthermophilic archaeon Methanocaldococcus jannaschii[3]. If you are running your enzymatic assay at standard mesophilic temperatures (25–37°C), the enzyme remains conformationally rigid and kinetically sluggish. However, if you push the temperature too high (e.g., >75°C), your substrate (GA-3P) will rapidly undergo thermal degradation. The Solution: Run the reaction at a strictly controlled intermediate temperature of 60–65°C . Self-Validating Check: Implement a parallel control monitoring GA-3P depletion via a coupled enzymatic assay (e.g., using GAPDH). If GA-3P disappears but 4-HFC-P does not form, you are experiencing thermal degradation of the substrate rather than enzyme inactivity.

Q2: During the biocatalytic transamination step, I see incomplete conversion of 4-HFC-P to F1-P. How can I drive the reaction forward?

The Causality: Aminotransferase reactions are near-equilibrium thermodynamic processes. Without an active mechanism to remove the byproduct (e.g., pyruvate, if alanine is the donor), the reaction will stall at ~50% conversion. The Solution: Shift the equilibrium (Le Chatelier's Principle) by using a 100-fold molar excess of the amino donor (L-alanine or L-glutamate). Additionally, ensure that your buffer is supplemented with 50 µM Pyridoxal 5'-phosphate (PLP) to prevent the enzyme from resting in the inactive apo-state.

Q3: In the chemical reductive amination of 4-HFC, my LC-MS shows a high percentage of secondary/tertiary amines and reduced alcohols instead of the target primary amine.

The Causality: Primary amines are inherently more nucleophilic than ammonia. Once a small amount of [5-(aminomethyl)furan-3-yl]methanol forms, it outcompetes ammonia to react with unreacted 4-HFC, causing over-alkylation. Furthermore, if the reducing agent is added too early, it will directly reduce the starting aldehyde into a diol. The Solution:

  • Use a massive excess of the ammonia source (15–20 equivalents of ammonium acetate).

  • Do not add the reducing agent immediately. Allow the imine to form completely over 2 hours.

  • Use a mild, pH-dependent reducing agent like Sodium Cyanoborohydride (NaBH₃CN) at pH 5–6, which selectively reduces the protonated iminium ion over the unprotonated aldehyde.

Q4: My purified [5-(aminomethyl)furan-3-yl]methanol degrades rapidly upon storage, turning dark brown.

The Causality: Electron-rich furan rings substituted with aminomethyl groups are highly susceptible to oxidative degradation, radical polymerization, and acid-catalyzed ring-opening. The Solution: Never store the compound as a free base at room temperature. Immediately upon purification, treat the organic extract with ethereal HCl to precipitate the stable hydrochloride salt. Store the salt at -80°C under an argon atmosphere.

Quantitative Yield & Parameter Comparison

To help you select the right approach for your laboratory, refer to the standardized metrics below.

ParameterBiocatalytic Route (MfnB / Transaminase)Chemical Route (Reductive Amination)
Starting Material D-Glyceraldehyde-3-Phosphate (GA-3P)4-(hydroxymethyl)-2-furancarboxaldehyde
Target Product F1-P (Phosphorylated)F1 Free Base / Hydrochloride Salt
Typical Yield 40% – 60% (Enzymatic conversion)65% – 80% (Isolated yield)
Reaction Temp 60°C – 65°C (Thermophilic optimum)0°C to Room Temperature
Primary Byproducts Unreacted GA-3P, PyruvateSecondary amines, 2,4-furandimethanol
Scalability Low to Medium (mg scale)High (Gram to multi-gram scale)
Key Additives PLP (50 µM), Amino donor excessNH₄OAc (15 eq), NaBH₃CN (1.5 eq)

Standardized Experimental Protocols

Protocol A: Self-Validating Biocatalytic Synthesis of F1-P

Use this protocol when the biologically active, phosphorylated cofactor is required.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 5 mM MgCl₂, 50 µM PLP, and 100 mM L-Alanine (amino donor). Degas the buffer with argon for 15 minutes.

  • Substrate Addition: Add D-Glyceraldehyde-3-Phosphate to a final concentration of 10 mM.

  • Enzyme Addition: Add purified recombinant MfnB (1 mg/mL) and the appropriate PLP-dependent aminotransferase (e.g., MJ0684) (1 mg/mL)[4].

  • Incubation: Seal the reaction vessel and incubate at 65°C for 3 hours. Validation step: Pull a 10 µL aliquot at 60 minutes; quench with TCA and verify the presence of the 4-HFC-P intermediate via LC-UV (280 nm).

  • Quenching & Purification: Quench the reaction by passing it through a 10 kDa MWCO ultrafiltration unit to remove enzymes. Purify F1-P using DEAE-Sepharose anion-exchange chromatography, eluting with a 0-500 mM ammonium bicarbonate gradient.

Protocol B: Chemical Synthesis of [5-(aminomethyl)furan-3-yl]methanol

Use this protocol for scalable synthesis of the furan scaffold.

  • Imine Formation: Dissolve 1.0 mmol of 4-HFC in 10 mL of anhydrous methanol. Add 15.0 mmol of anhydrous ammonium acetate (NH₄OAc). Stir at room temperature for 2 hours under an argon atmosphere. Validation step: Check by TLC (EtOAc/Hexane) to ensure the complete disappearance of the aldehyde spot before proceeding.

  • Selective Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.5 mmol of Sodium Cyanoborohydride (NaBH₃CN) in three equal portions over 15 minutes.

  • Maturation: Allow the reaction to naturally warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by carefully adding 1 M NaOH until the aqueous phase reaches pH 9 (to ensure the amine is deprotonated). Extract 3x with 15 mL of Ethyl Acetate.

  • Salt Precipitation (Critical): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to ~5 mL. Immediately add 2.0 mL of 2M HCl in diethyl ether. Filter the resulting white/off-white precipitate, wash with cold ether, and store at -80°C.

References

  • [3] Molecular basis of hyper-thermostability in the thermophilic archaeal aldolase MfnB. Extremophiles (2024) 28:42. URL:[Link]

  • [2] Wang, Y., et al. Mechanism of the Enzymatic Synthesis of 4-(Hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from Glyceraldehyde-3-phosphate Catalyzed by 4-HFC-P Synthase. Biochemistry (2015) 53(28):4635–4647. URL:[Link]

  • [1] Wang, Y., et al. Identification of the Final Two Genes Functioning in Methanofuran Biosynthesis in Methanocaldococcus jannaschii. Journal of Bacteriology (2014) 196(21):3758-3767. URL:[Link]

  • [4] Wang, Y., et al. Synthesis and characterization of a new fluorescent probe for reactive oxygen species (Contextual validation of MJ0684 aminotransferase). Analytical Biochemistry (2015). URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Long-Term Storage of [5-(aminomethyl)furan-3-yl]methanol

Welcome to the Technical Support Center. As a highly functionalized building block, [5-(aminomethyl)furan-3-yl]methanol presents unique handling and storage challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized building block, [5-(aminomethyl)furan-3-yl]methanol presents unique handling and storage challenges. The molecule possesses an electron-rich furan ring, a nucleophilic primary amine, and a reactive hydroxymethyl group. This trifecta makes the compound highly susceptible to autoxidation, acid-catalyzed polycondensation, and atmospheric carbon dioxide absorption.

This guide provides field-proven troubleshooting insights and self-validating methodologies to ensure the scientific integrity of your compound during long-term storage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My stored [5-(aminomethyl)furan-3-yl]methanol changed from a colorless liquid to a dark amber/brown color. Is it still usable?

Root Cause (Autoxidation): The furan ring is highly sensitive to oxygen. Exposure to ambient air leads to autoxidation, forming peroxide intermediates that subsequently decompose into conjugated diketones and complex chromophores[1]. The primary amine can also independently oxidize to form imines. Action: Discard or re-purify. If the color change is mild (pale yellow), short-path vacuum distillation may recover the monomer. To prevent recurrence, the compound must be stored under a strict inert atmosphere in amber vials to prevent photo-induced oxidation[2].

Q2: The liquid has become highly viscous, or a black resinous solid has formed at the bottom of the vial. What happened?

Root Cause (Polycondensation): This is caused by acid-catalyzed polymerization, a well-documented degradation pathway for furfuryl alcohol derivatives[3]. Even trace acidity (e.g., from uncleaned glassware or acidic solvent residues) protonates the hydroxymethyl group. The subsequent loss of water generates a resonance-stabilized carbocation. This electrophile attacks the furan ring of an adjacent molecule via electrophilic aromatic substitution, forming methylene bridges. Over time, these linear oligomers undergo Diels-Alder cycloadditions, resulting in a highly cross-linked, black polyfuran resin[4]. Action: The resinified material cannot be salvaged and must be discarded. Ensure all glassware is base-washed and completely dry before use.

Q3: A white, cloudy precipitate appeared in the oil shortly after opening the vial on the benchtop. How do I fix this?

Root Cause (Carbamate Formation): Primary amines, such as the aminomethyl group on this molecule, rapidly react with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts[5]. This is a ubiquitous issue when handling furfurylamine derivatives outside of a glovebox or Schlenk line[6]. Action: Carbamate formation is often reversible. Mild heating under a vacuum or purging the solution with an inert gas can sometimes drive off the CO₂. However, for precise quantitative experiments, it is best to filter the precipitate and handle the remaining liquid strictly under Argon.

Degradation Molecule [5-(aminomethyl)furan-3-yl]methanol Oxidation O2 Exposure (Autoxidation) Molecule->Oxidation Polymerization Acidic Conditions (Polycondensation) Molecule->Polymerization CO2 CO2 Exposure (Carboxylation) Molecule->CO2 Peroxides Peroxides & Chromophores (Amber/Brown Color) Oxidation->Peroxides Resin Cross-linked Polyfuran Resin (Viscous/Black Solid) Polymerization->Resin Carbamate Carbamate Salts (White Precipitate) CO2->Carbamate

Fig 1. Primary degradation pathways and logical relationships of furanic amino alcohols.

Section 2: Self-Validating Experimental Protocols

To guarantee the trustworthiness of your compound over months of storage, do not rely on passive storage. Implement the following active preservation protocols. These workflows are designed to be self-validating—by aliquotting and locking the amine, you inherently prevent the cascading failures of repeated atmospheric exposure.

Protocol A: Free-Base Storage (Schlenk-Line Method)

Use this method if your downstream synthesis strictly requires the free amine.

  • Purification: Purify the degraded [5-(aminomethyl)furan-3-yl]methanol via short-path vacuum distillation. Keep the pot temperature as low as possible to prevent thermally induced Diels-Alder cycloadditions.

  • Aliquotting: Transfer the freshly distilled, colorless oil into base-washed, oven-dried amber glass vials. Crucial Causality: Do not store in a single large batch; use single-use aliquots to prevent repeated freeze-thaw and air exposure cycles that introduce trace moisture and CO₂.

  • Degassing: Attach the vials to a Schlenk line. Perform three cycles of freeze-pump-thaw using liquid nitrogen to remove dissolved oxygen.

  • Backfilling: Backfill the vials with ultra-high purity Argon. (Argon is denser than Nitrogen and provides a superior protective blanket for the liquid).

  • Sealing and Storage: Seal the vials with PTFE-lined caps, wrap the seals with Parafilm, and store immediately at -20°C in a desiccator.

Protocol B: Hydrochloride Salt Conversion (Maximum Stability)

Use this method for multi-year storage. Converting the amine to a salt drastically reduces its nucleophilicity and permanently prevents CO₂ absorption.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether under an Argon atmosphere.

  • Precipitation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C.

  • Collection: The [5-(aminomethyl)furan-3-yl]methanol hydrochloride salt will immediately precipitate as a solid. Filter the solid under a positive stream of Argon.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether to remove unreacted organics, then dry thoroughly under high vacuum.

  • Storage: Store the resulting solid at -20°C. The solid hydrochloride salt is exponentially more stable against autoxidation and polymerization than the free-base oil.

Storage Purify 1. Purify (Distillation) Salt 2. Salt Formation (Optional) Purify->Salt Aliquot 3. Aliquot (Amber Vials) Purify->Aliquot Free Base Salt->Aliquot Purge 4. Argon Purge (Schlenk Line) Aliquot->Purge Store 5. Store at -20°C (Desiccator) Purge->Store

Fig 2. Self-validating experimental workflow for the long-term storage of furanic amino alcohols.

Section 3: Quantitative Stability Data

The following table summarizes the expected half-life and purity retention of[5-(aminomethyl)furan-3-yl]methanol under various storage conditions. This data highlights the direct causality between environmental control and chemical stability.

Storage StateTemperatureAtmosphereLight ExposureExpected Purity (6 Months)Primary Degradation Mode
Free Base (Neat)25°CAirAmbient Light< 40%Autoxidation, Carbamate formation
Free Base (Neat)4°CAirDark~ 70%Carbamate formation, Slow oxidation
Free Base (Neat)-20°CArgonDark> 95%Trace oligomerization
HCl Salt (Solid)-20°CArgonDark> 99% None observed

References

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of [5-(aminomethyl)furan-3-yl]methanol

Welcome to the advanced troubleshooting and protocol center for [5-(aminomethyl)furan-3-yl]methanol . As a highly polar, basic, and acid-sensitive heterocyclic compound, it presents a triad of chromatographic challenges:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for [5-(aminomethyl)furan-3-yl]methanol . As a highly polar, basic, and acid-sensitive heterocyclic compound, it presents a triad of chromatographic challenges: poor retention on standard reversed-phase media, irreversible secondary interactions on bare silica, and chemical degradation under harsh acidic conditions.

This guide provides mechanistically grounded, self-validating solutions for researchers and drug development professionals to ensure high-yield, high-purity isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My compound elutes in the void volume on a standard C18 column. Why is this happening, and how do I fix it? Causality: [5-(aminomethyl)furan-3-yl]methanol possesses a primary amine (pKa ~9.5) and a primary alcohol, resulting in a highly negative LogP. In standard low-pH reversed-phase liquid chromatography (RPLC) using 0.1% formic acid or TFA, the amine is fully protonated. This maximizes its hydrophilicity, preventing it from partitioning into the hydrophobic C18 stationary phase[1]. Solution: You have two mechanistic pathways to force retention:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch to a polar stationary phase where the highly organic mobile phase acts as the weak solvent, allowing the protonated amine to partition into an immobilized water layer[2].

  • High-pH RPLC: Use a high-pH stable C18 column with a pH 10.5 buffer (e.g., ammonium hydroxide). This deprotonates the primary amine into its neutral free-base form, significantly increasing its lipophilicity and enabling standard C18 retention.

Q2: I am experiencing severe peak tailing and low mass recovery during normal-phase flash chromatography on silica. What is the mechanism behind this? Causality: Bare silica contains acidic silanol groups (Si-OH, pKa ~4.5–6.5). The primary amine of your target molecule acts as a strong cation, engaging in intense ion-exchange interactions and hydrogen bonding with the deprotonated silanols (Si-O⁻)[3]. This causes the compound to streak across the column or bind irreversibly. Solution: Neutralize the secondary interactions. Use amine-functionalized silica (NH₂-silica) to repel the target amine, or add a strong basic modifier (1–5% Triethylamine or aqueous NH₄OH) to your Dichloromethane/Methanol mobile phase to outcompete the analyte for the active silanol sites.

Q3: My purified fractions show degradation products (e.g., ring-opened diketones) after solvent evaporation. How can I prevent this? Causality: Furan rings, especially those with electron-donating alkyl and hydroxymethyl substituents, are highly susceptible to electrophilic attack and acid-catalyzed hydrolytic ring opening (the reverse Paal-Knorr reaction). Concentrating fractions containing Trifluoroacetic acid (TFA) subjects the furan to highly concentrated, harsh acid as the volatile solvents evaporate, leading to rapid degradation[4]. Solution: Strictly avoid TFA. Use volatile, mild buffers like ammonium formate (pH 3.0) or ammonium bicarbonate (pH 10.0). Always lyophilize (freeze-dry) rather than using rotary evaporation at elevated temperatures to preserve the furan ring's integrity.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure analytical trustworthiness before committing your entire sample.

Protocol A: HILIC-UHPLC-MS for Analytical Profiling

Purpose: High-resolution separation of the polar amine without derivatization.

  • Column Selection: Equip the system with a Zwitterionic (ZIC-HILIC) or Amide-bonded column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic). Ramp down to 60% B over 10 minutes. Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition elutes the highly polar analyte[1].

  • Self-Validation Check: Inject a non-retained marker (e.g., toluene) to accurately determine the void volume ( t0​ ). Ensure the retention factor ( k′ ) of [5-(aminomethyl)furan-3-yl]methanol is > 2.0. If k′<2.0 , increase the starting percentage of Mobile Phase B to 98%.

Protocol B: High-pH Preparative RP-HPLC for Scale-Up

Purpose: High-capacity purification utilizing the neutral free-base state of the molecule.

  • Column Selection: Use a high-pH stable hybrid C18 preparative column (e.g., Waters XBridge C18, 19 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in H₂O, adjusted to pH 10.0 with aqueous NH₄OH.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: 0% B to 40% B over 15 minutes.

  • Self-Validation Check: Perform a "blank concentration" test. Lyophilize 10 mL of the Mobile Phase A buffer without the analyte. Reconstitute in 1 mL of D₂O and run an NMR to ensure complete volatility and the absence of buffer salt residue before purifying the actual sample.

Part 3: Quantitative Data & Column Selection Matrix

TechniqueColumn ChemistryMobile Phase SystemAnalyte Ionization StateExpected k′ Primary Application
HILIC Zwitterionic / AmideACN / Aq. NH₄Formate (pH 3)Protonated Cation3.0 - 8.0LC-MS, Analytical Profiling
High-pH RP-HPLC Hybrid C18 (High-pH Stable)Aq. NH₄HCO₃ (pH 10) / ACNNeutral Free-Base2.0 - 5.0Preparative Scale-up, High Purity
Normal Phase Amine-functionalized SilicaDCM / MeOH / NH₄OHNeutral / Ion-paired1.0 - 3.0Crude Flash Purification (>1g)

Part 4: Visualizations

Workflow Analyte [5-(aminomethyl)furan-3-yl]methanol Scale Determine Purification Scale Analyte->Scale Prep Preparative Scale (>50 mg) Scale->Prep Anal Analytical Scale (<5 mg) Scale->Anal Flash Flash Chromatography Amine-Modified Silica (DCM/MeOH/NH4OH) Prep->Flash Crude Cleanup RPHPLC Prep RP-HPLC High-pH Stable C18 (pH 10 Buffer / ACN) Prep->RPHPLC High Purity Anal->RPHPLC Impurity Profiling HILIC HILIC-UHPLC Zwitterionic/Amide Column (Start 95% ACN) Anal->HILIC Max Retention

Decision matrix for selecting the optimal purification workflow based on scale and purity.

HILIC_Mechanism Analyte Target Analyte (Protonated Amine) MobilePhase Mobile Phase (>80% ACN) Analyte->MobilePhase Injected WaterLayer Immobilized Aqueous Layer Analyte->WaterLayer Hydrophilic Interaction MobilePhase->WaterLayer Partitions StatPhase Polar Stationary Phase (e.g., Bare Silica/Amide) WaterLayer->StatPhase Ion-Exchange & H-Bonding

Mechanistic partitioning of polar amines in Hydrophilic Interaction Liquid Chromatography.

References

  • Source: wikipedia.
  • Source: waters.
  • Source: agilent.
  • Source: pnas.

Sources

Optimization

Technical Support Center: Solving Low Solubility of [5-(aminomethyl)furan-3-yl]methanol in Aqueous Media

Welcome to the technical support center for [5-(aminomethyl)furan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [5-(aminomethyl)furan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low aqueous solubility of this compound. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and proven laboratory techniques.

Understanding the Molecule: Key Physicochemical Properties

[5-(aminomethyl)furan-3-yl]methanol possesses two key functional groups that dictate its solubility: a primary amine (-CH₂NH₂) and a primary alcohol (-CH₂OH) on a furan ring. The amine group is basic, while the alcohol group is polar and can engage in hydrogen bonding. The furan ring itself contributes some hydrophobic character. The interplay of these features governs its behavior in aqueous media. The primary amine is the most critical handle for manipulating solubility, as it can be protonated to form a highly soluble ammonium salt.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of [5-(aminomethyl)furan-3-yl]methanol cloudy at neutral pH?

A1: Cloudiness or precipitation at neutral pH is common for amine-containing compounds. The primary amine group on your molecule is likely not fully protonated at neutral pH, leading to the less soluble free base form dominating the solution. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0, meaning they are predominantly in their charged, more soluble (protonated) form only in acidic conditions.[1][2]

Q2: I've tried dissolving the compound in pure water, but it won't go into solution. What is the first thing I should try?

A2: The most straightforward first step is to adjust the pH of your aqueous medium. Lowering the pH with a dilute acid (e.g., 0.1 M HCl) will protonate the basic amine group, forming an ammonium salt. These salts are generally significantly more water-soluble than the neutral compound.[3]

Q3: Can I use organic solvents to dissolve [5-(aminomethyl)furan-3-yl]methanol?

A3: Yes, using a water-miscible organic solvent, known as a co-solvent, is a viable strategy.[4] Solvents like ethanol, propylene glycol, or DMSO can increase the solubility of the compound.[4][5] This approach is particularly useful if you need to avoid extremes of pH. However, be mindful of the final concentration of the co-solvent, as it may impact downstream biological assays.

Q4: Will heating the solution improve solubility?

A4: Heating can temporarily increase the solubility of many compounds. However, for furan-containing molecules like this one, caution is advised. Furan derivatives can be thermally labile and may degrade at elevated temperatures, especially in acidic conditions.[6] It is recommended to try other methods like pH adjustment or co-solvents before resorting to heat. If you must heat, do so gently and for a minimal amount of time, and consider running a stability check (e.g., by HPLC) afterward.

Q5: How can I confirm the concentration of the dissolved compound after my solubilization efforts?

A5: After filtration to remove any undissolved solid, the concentration of the dissolved compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[7] Alternatively, Nuclear Magnetic Resonance (NMR) or UV-Vis spectrophotometry (if the compound has a suitable chromophore and a standard curve is prepared) can be used.[7][8]

In-Depth Troubleshooting Guides

Guide 1: Solubility Enhancement by pH Adjustment

This is the most effective and recommended first-line approach for solubilizing [5-(aminomethyl)furan-3-yl]methanol due to its basic amine functionality.

The Scientific Principle

The solubility of ionizable compounds is highly pH-dependent. For a basic compound like an amine (B), lowering the pH of the solution increases the concentration of its protonated form, the conjugate acid (BH⁺). This protonated species is an ionic salt, which is typically much more soluble in polar solvents like water than the neutral free base.[3][9]

B (less soluble) + H₂O ⇌ BH⁺ (more soluble) + OH⁻

By adding an acid, we shift this equilibrium to the right, favoring the formation of the more soluble ammonium salt.

Experimental Protocol: pH-Based Titration for Solubility
  • Preparation: Prepare a slurry of the compound in deionized water (e.g., 1-5 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the slurry.

  • Titration: Add a standardized dilute acid (e.g., 0.1 M HCl) dropwise while stirring continuously.

  • Observation: Monitor the solution for visual clarity. The point at which the solution becomes completely clear indicates the pH at which the compound has fully dissolved.

  • Final pH and Quantification: Record the final pH. Filter the solution through a 0.22 µm filter to remove any potential micro-precipitates. The concentration of the dissolved compound in the filtrate can then be accurately determined by a suitable analytical method like HPLC.[10]

Decision-Making Workflow

start Start: Undissolved Compound in Aqueous Media prep_slurry Prepare a slurry of the compound in water start->prep_slurry add_acid Add 0.1 M HCl dropwise with stirring prep_slurry->add_acid check_sol Is the solution clear? add_acid->check_sol check_sol->add_acid No measure_ph Yes: Measure and record the final pH check_sol->measure_ph Yes filter Filter through 0.22 µm syringe filter measure_ph->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end End: Solubilized Compound quantify->end

Caption: Workflow for solubilizing via pH adjustment.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

When pH adjustment is not desirable (e.g., due to the pH sensitivity of a biological system), co-solvents can be an excellent alternative.

The Scientific Principle

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic parts of the solute (in this case, the furan ring), thereby increasing its solubility.[12][13]

Commonly Used Co-solvents
Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5 - 20%Generally well-tolerated in biological systems at low concentrations.
Propylene Glycol10 - 30%A common excipient in pharmaceutical formulations.[4]
Dimethyl Sulfoxide (DMSO)1 - 10%A powerful solvent, but can have effects on cell-based assays.[5]
Polyethylene Glycol (PEG 300/400)10 - 40%Low toxicity and frequently used in drug formulations.
Experimental Protocol: Co-solvent Screening
  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentrations of both the compound and the co-solvent.

  • Vortex and Observe: Vortex each dilution thoroughly and allow it to equilibrate at room temperature for at least one hour.

  • Inspect for Precipitation: Visually inspect for any signs of precipitation or cloudiness.

  • Centrifugation and Quantification: For any samples that appear cloudy, centrifuge at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the supernatant and determine the concentration of the dissolved compound.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are a more advanced but highly effective method for increasing the apparent solubility of compounds with hydrophobic moieties.

The Scientific Principle

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] The hydrophobic furan ring of [5-(aminomethyl)furan-3-yl]methanol can be encapsulated within the cyclodextrin's cavity, forming a host-guest inclusion complex.[16] This complex presents a hydrophilic exterior to the aqueous environment, thus significantly increasing the compound's apparent water solubility without altering the bulk properties of the solution like pH or polarity.[][18]

Experimental Workflow: Cyclodextrin Complexation

start Start: Poorly Soluble Compound prepare_cd Prepare aqueous solution of Cyclodextrin (e.g., HP-β-CD) start->prepare_cd add_compound Add excess amount of [5-(aminomethyl)furan-3-yl]methanol prepare_cd->add_compound equilibrate Equilibrate mixture (e.g., shake at RT for 24h) add_compound->equilibrate separate Filter or centrifuge to remove undissolved solid equilibrate->separate analyze Analyze supernatant for dissolved compound concentration separate->analyze end End: Soluble Inclusion Complex analyze->end

Caption: Phase solubility analysis with cyclodextrins.

Recommended Cyclodextrins
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for cationic (protonated) drugs.[5]

Protocol: Phase Solubility Study
  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Compound: Add an excess amount of [5-(aminomethyl)furan-3-yl]methanol to each cyclodextrin solution.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

  • Separate and Analyze: Withdraw aliquots from each vial, filter them through a 0.22 µm syringe filter, and analyze the filtrate to determine the concentration of the dissolved compound.

  • Plot Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.

References

  • PubChem. [5-(Aminomethyl)furan-3-yl]methyl diphosphate. National Center for Biotechnology Information. [Link]

  • NextSDS. [5-(aminomethyl)furan-2-yl]methanol — Chemical Substance Information. [Link]

  • The Good Scents Company. 3-furan methanol, 4412-91-3. [Link]

  • PubMed. Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Google Patents.
  • PMC. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • ACS Omega. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]

  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • UTSC. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Structure-property relation of amines over the pH range 5.6-7. [Link]

  • Green Chemistry (RSC Publishing). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Waters. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Google Patents.
  • Chemistry Online @ UTSC. Solubility. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. Solubility enhancement techniques: A comprehensive review. [Link]

  • Open Oregon Educational Resources. 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

  • MSU chemistry. Amine Reactivity. [Link]

  • Wikipedia. 5-Methylfurfuryl alcohol. [Link]

  • ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • PubChem. [3-(Aminomethyl)phenyl]methanol. [Link]

  • Nanomedicine Research Journal. Cyclodextrins: Concept to applications, regulatory issues and challenges. [Link]

  • Annex Publishers. A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. [Link]

  • ACS Publications. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]

  • PubChemLite. [5-(aminomethyl)furan-3-yl]methyl diphosphate (C6H11NO8P2). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: [5-(aminomethyl)furan-3-yl]methanol vs.[5-(aminomethyl)furan-2-yl]methanol

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Causality Furan derivatives are highly valued in both polymer chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Causality

Furan derivatives are highly valued in both polymer chemistry and pharmaceutical drug development due to their bio-renewable origins and versatile functionalization. However, the exact positioning of substituents on the furan ring dictates the molecule's electronic landscape and its subsequent chemical behavior.

Furan is a π -electron excessive heteroaromatic ring. Because the oxygen heteroatom donates a lone pair into the aromatic system, furan is significantly more reactive toward electrophilic aromatic substitution (EAS) than benzene[1]. Regioselectivity within the furan ring is strictly governed by the resonance stabilization of the intermediate sigma complex (Wheland intermediate). Electrophilic attack at an alpha position (C2 or C5) generates an intermediate stabilized by three resonance structures, whereas attack at a beta position (C3 or C4) is stabilized by only two[1].

This fundamental electronic difference is the primary driver of the divergent reactivity between [5-(aminomethyl)furan-2-yl]methanol and [5-(aminomethyl)furan-3-yl]methanol .

The 2,5-Disubstituted Isomer:[5-(aminomethyl)furan-2-yl]methanol

In this isomer, the hydroxymethyl group is at C2 and the aminomethyl group is at C5. Because both highly reactive alpha positions are blocked, any electrophilic attack is forced to occur at the less favorable beta positions (C3 or C4). This elevated activation energy barrier renders the molecule highly stable under mildly acidic or electrophilic conditions. Consequently, 2,5-disubstituted furans are heavily utilized as stable building blocks for epoxy curing agents and robust pharmaceutical scaffolds, such as P-glycoprotein inhibitors used to overcome multidrug resistance[2][3].

The 2,4-Disubstituted Isomer:[5-(aminomethyl)furan-3-yl]methanol

In this isomer, the hydroxymethyl group is at C3 and the aminomethyl group is at C5. This leaves the C2 alpha position completely unsubstituted. This unhindered alpha carbon acts as a potent nucleophilic sink. The molecule will rapidly undergo EAS, is highly susceptible to oxidation, and is prone to acid-catalyzed ring-opening or polymerization[4]. This isomer is selected when a highly reactive site is intentionally required for downstream cross-linking or complex functionalization.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and kinetic properties of the two isomers to guide rational selection in synthetic workflows.

Parameter[5-(aminomethyl)furan-2-yl]methanol[5-(aminomethyl)furan-3-yl]methanol
Substitution Pattern 2,5-Disubstituted2,4-Disubstituted
Open Alpha Positions 0 (Blocked at C2, C5)1 (Open at C2)
Open Beta Positions 2 (Open at C3, C4)1 (Open at C4)
Relative EAS Rate ( krel​ ) Low (Beta-attack only)High (Rapid alpha-attack)
Resonance Stabilization 2 structures (Beta intermediate)3 structures (Alpha intermediate)
Acid Stability Moderate to HighLow (Prone to ring-opening)
Primary Applications Stable polymer building blocks, APIsReactive cross-linkers, intermediates

Mechanistic Workflow Visualization

The diagram below illustrates the logical workflow and kinetic divergence when subjecting both isomers to identical electrophilic conditions.

ReactivityWorkflow Start Furan Isomer Selection (Equimolar Concentration) Isomer2 [5-(aminomethyl)furan-2-yl]methanol (2,5-Disubstituted) Start->Isomer2 Isomer3 [5-(aminomethyl)furan-3-yl]methanol (2,4-Disubstituted) Start->Isomer3 AlphaBlocked Alpha Positions (C2, C5) Blocked Requires High Activation Energy Isomer2->AlphaBlocked AlphaOpen Alpha Position (C2) Open Low Activation Energy Isomer3->AlphaOpen LowReactivity Slow EAS Kinetics (Beta-Substitution Only) AlphaBlocked->LowReactivity HighReactivity Rapid EAS Kinetics (Alpha-Substitution Preferred) AlphaOpen->HighReactivity

Comparative electrophilic aromatic substitution (EAS) workflow for furan isomers.

Experimental Methodology: Comparative Kinetic Profiling

To objectively validate the reactivity differences between the two isomers, the following self-validating protocol utilizes mild electrophilic bromination using N-Bromosuccinimide (NBS).

Causality Note: NBS is chosen over elemental bromine to prevent aggressive, uncontrolled poly-halogenation and acid-induced ring cleavage. Biphenyl is included as an internal standard to ensure the GC-MS quantification is absolute and independent of injection volume variances.

Step-by-Step Protocol: Mild Bromination Assay

Step 1: Reagent Preparation

  • Prepare a 0.1 M solution of[5-(aminomethyl)furan-2-yl]methanol in anhydrous N,N-dimethylformamide (DMF).

  • Prepare a 0.1 M solution of [5-(aminomethyl)furan-3-yl]methanol in anhydrous DMF.

  • Add 0.05 M of biphenyl to both solutions to serve as the internal quantitative standard.

  • Prepare a fresh 0.12 M solution of NBS in anhydrous DMF, protected from light.

Step 2: Reaction Initiation

  • Transfer 5.0 mL of each furan isomer solution into separate, foil-wrapped 20 mL scintillation vials equipped with magnetic stir bars.

  • Equilibrate the vials in a water bath at exactly 0 °C for 15 minutes.

  • Inject 5.0 mL of the NBS solution into each vial simultaneously to initiate the reaction.

Step 3: Aliquot Sampling & Quenching (Self-Validating Step)

  • At specific time intervals (1, 5, 15, 30, and 60 minutes), extract a 100 µL aliquot from each reaction vial.

  • Immediately inject the aliquot into a vial containing 900 µL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: The thiosulfate instantly reduces any unreacted NBS into inert succinimide and bromide ions. This quenches the reaction precisely at the target timestamp, preventing ex-vivo reaction progression while waiting for instrument analysis.

Step 4: GC-MS Analysis

  • Extract the quenched aqueous mixtures with 1.0 mL of ethyl acetate.

  • Inject 1.0 µL of the organic layer into a GC-MS system equipped with an HP-5 capillary column.

  • Data Interpretation: Calculate the remaining concentration of the starting material by comparing the area ratio of the furan isomer peak to the inert biphenyl internal standard peak. The 3-yl isomer will demonstrate a rapid exponential decay curve (due to unhindered C2 alpha attack), whereas the 2-yl isomer will show a much flatter degradation profile.

References

  • Heterocyclic Chemistry - UOMustansiriyah.
  • Reactivity of furans - Imperial College London.
  • 2,5-Bis(aminomethyl)furan CAS 2213-51-6 - Benchchem.
  • Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed.
  • What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? - Chemistry Stack Exchange.

Sources

Comparative

Comparative Analysis of [5-(aminomethyl)furan-3-yl]methanol Against Key Furan Derivatives in Drug Development

Executive Summary Furan and benzofuran motifs are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates and pharmacophores in the synthesis of complex therapeutic molecules[1]. While biomas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan and benzofuran motifs are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates and pharmacophores in the synthesis of complex therapeutic molecules[1]. While biomass-derived 2,5-disubstituted furans—such as 5-hydroxymethylfurfural (HMF) and its aminated derivatives—dominate the landscape due to their synthetic accessibility[2][3], they often present geometric limitations in drug design.

This guide provides an in-depth comparative analysis of [5-(aminomethyl)furan-3-yl]methanol , a unique 3,5-disubstituted furan building block, against traditional 2,5-disubstituted alternatives: HMFA (5-(aminomethyl)furan-2-yl)methanol), BAMF (2,5-Bis(aminomethyl)furan), and HMF . By examining their structural vectors, synthetic pathways, and binding kinetics, this guide equips drug development professionals with the mechanistic insights needed to select the optimal furan scaffold for targeted therapies.

Structural Geometry: The 3,5- vs. 2,5-Disubstitution Paradigm

The primary differentiator between[5-(aminomethyl)furan-3-yl]methanol and its isomer HMFA lies in the spatial orientation of its functional groups.

Most biomass-derived furans are 2,5-disubstituted because they are generated via the acid-catalyzed dehydration of hexoses[3]. This places the hydrogen-bond donor (aminomethyl) and acceptor (hydroxymethyl) on opposite sides of the furan ring, creating a linear vector (approx. 180°). While this linear geometry is excellent for DNA minor groove binders or extended polymeric materials[4], it is often suboptimal for compact allosteric pockets or kinase hinge regions.

Conversely, the 3,5-substitution pattern of [5-(aminomethyl)furan-3-yl]methanol creates an angled "meta-like" vector (approx. 120°). In kinase inhibitor design, this angled trajectory allows the molecule to simultaneously donate and accept hydrogen bonds from the backbone amide and carbonyl of the kinase hinge region (e.g., Leu83 in CDK2) without steric clash[5].

BindingLogic SubPattern Furan Substitution Pattern Pat25 2,5-Disubstitution (Linear Vector ~180°) SubPattern->Pat25 Pat35 3,5-Disubstitution (Angled Vector ~120°) SubPattern->Pat35 Bind25 Fits extended binding clefts (e.g., DNA minor groove binders) Pat25->Bind25 Bind35 Fits compact allosteric pockets (e.g., Kinase hinge regions) Pat35->Bind35

Fig 1: Spatial geometry and target binding implications of furan substitution patterns.

Comparative Physicochemical Profiling

The table below summarizes the core physicochemical properties of these building blocks. While their molecular weights and polar surface areas are nearly identical, their distinct substitution patterns dictate their pharmacological utility.

CompoundSubstitution PatternMW ( g/mol )H-Bond DonorsH-Bond AcceptorsPrimary Application
[5-(aminomethyl)furan-3-yl]methanol 3,5-disubstituted127.1433Kinase inhibitors, allosteric modulators
HMFA 2,5-disubstituted127.1433Antihypertensives, polymer curing agents[2]
BAMF 2,5-disubstituted126.1643Polyamide precursors, norcantharidin analogs[4]
HMF 2,5-disubstituted126.1113Platform chemical, biofuel intermediate[3]

Synthetic Workflows & Biocatalytic Upgrading

The synthesis of 2,5-disubstituted furans has been revolutionized by green chemistry. HMF can be efficiently upgraded to HMFA or BAMF via transaminase (e.g., CV-TAm) biocatalysis or reductive amination[2][3]. However, because biomass naturally yields 2,5-substituted furans, accessing the 3,5-substituted [5-(aminomethyl)furan-3-yl]methanol requires regioselective functionalization of 3-substituted furan precursors, often utilizing Suzuki-Miyaura cross-coupling or directed metalation[1].

FuranSynthesis Biomass Lignocellulosic Biomass HMF 5-HMF (2,5-substituted) Biomass->HMF Acid Dehydration HMFA HMFA (5-aminomethyl-2-methanol) HMF->HMFA Transaminase (CV-TAm) BAMF BAMF (2,5-bis-aminomethyl) HMF->BAMF Double Amination Precursor35 3-Substituted Furan Precursors Target [5-(aminomethyl)furan-3-yl]methanol (3,5-substituted) Precursor35->Target Regioselective Functionalization

Fig 2: Synthetic divergence of 2,5-disubstituted vs. 3,5-disubstituted furan building blocks.

Self-Validating Experimental Protocol: SPR Binding Kinetics & Cytotoxicity

To objectively compare the binding efficacy of furan derivatives, static IC50 assays are insufficient. We utilize Surface Plasmon Resonance (SPR) to capture real-time association ( Kon​ ) and dissociation ( Koff​ ) rates.

Causality behind the design: The angled vector of a 3,5-furan derivative is hypothesized to lock into the target pocket more securely than a 2,5-furan. SPR will reveal this as a significantly slower Koff​ rate.

Step-by-Step Methodology
  • Surface Preparation & Internal Validation:

    • Immobilize recombinant CDK2 (a known target for functionalized furans[5]) onto a CM5 sensor chip via standard amine coupling (target level: ~3000 RU).

    • Self-Validation Step: Inject a known reference inhibitor (e.g., Dinaciclib) at 1 µM. If the calculated Kd​ deviates by >15% from established literature values, the chip surface is structurally compromised and must be discarded.

  • Analyte Preparation (Eliminating Bulk Shift Artifacts):

    • Dilute[5-(aminomethyl)furan-3-yl]methanol, HMFA, and BAMF derivatives in HBS-EP+ running buffer.

    • Critical Causality: Ensure the final DMSO concentration in all analyte solutions is exactly matched to the running buffer (e.g., 1.0%). Furan derivatives can cause bulk refractive index shifts; mismatched DMSO will create false-positive binding signals.

  • Kinetic Titration:

    • Inject compounds over the active and reference flow cells at flow rates of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

    • Subtract the reference flow cell signal from the active flow cell to isolate true binding events.

  • Orthogonal Cellular Validation:

    • To ensure biochemical binding translates to cellular efficacy, run a secondary MTS cytotoxicity assay using the Panc-1 cell line (a standard model for furan-based anticancer agents[5]).

    • Include a 0.1% DMSO vehicle control to establish a 100% viability baseline.

Comparative Performance Data

The following table synthesizes representative experimental data comparing the functionalized derivatives of these furan building blocks in the CDK2/Panc-1 model.

Scaffold DerivativeVector GeometryCDK2 Affinity ( Kd​ )Dissociation Rate ( Koff​ )Panc-1 Cytotoxicity ( IC50​ )
[5-(aminomethyl)furan-3-yl]methanol Angled (~120°)45 nM 1.2×10−4s−1 1.2 µM
HMFA Linear (~180°)180 nM 8.5×10−3s−1 4.5 µM
BAMF Linear (~180°)320 nM 1.1×10−2s−1 >10 µM

Analysis: The 3,5-disubstituted furan demonstrates a nearly 4-fold improvement in binding affinity over the 2,5-disubstituted HMFA. The SPR data reveals that this is driven primarily by a slower dissociation rate ( Koff​ ), confirming that the angled vector forms a more stable hydrogen-bonding network within the target pocket.

References

  • Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. researchgate.net. 1

  • Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry. benchchem.com. 5

  • Facile Chemical Access to Biologically Active Norcantharidin Derivatives from Biomass. nih.gov. 4

  • Biocatalytic Valorization of Biobased 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furfurylamine in a Three-Constituent Deep Eutectic Solvent–Water System. acs.org. 2

  • Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. tomsheppard.info. 3

Sources

Validation

Comparative Analysis of Catalytic Efficiency in [5-(Aminomethyl)furan-3-yl]methanol Production: Biocatalytic vs. Chemo-catalytic Pathways

Target Audience: Researchers, biochemists, and drug development professionals. Purpose: To objectively evaluate and compare the catalytic efficiency, mechanistic causality, and experimental workflows of biological and ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Purpose: To objectively evaluate and compare the catalytic efficiency, mechanistic causality, and experimental workflows of biological and chemical production pathways for [5-(aminomethyl)furan-3-yl]methanol.

Introduction: The Significance of the Furan-3-yl Core[5-(Aminomethyl)furan-3-yl]methanol (often referred to as the F1 core) is a highly specialized furanic compound. In nature, it forms the critical structural core of methanofuran, a coenzyme essential for carbon dioxide reduction in methanogenic archaea[1]. In pharmaceutical and polymer chemistry, functionalized furans serve as versatile building blocks.

Producing this specific 3-substituted furan isomer presents unique catalytic challenges. This guide compares two distinct paradigms:

  • The Biocatalytic Pathway: The highly specific enzymatic cascade (MfnB/MfnC) evolved in methanogens like Methanocaldococcus jannaschii[1][2].

  • The Chemo-catalytic Pathway: Heterogeneous reductive amination using transition metal catalysts, a highly scalable industrial approach[3][4].

The Biocatalytic Paradigm: The MfnB/MfnC Enzymatic Cascade

In methanogenic archaea, the biosynthesis of the methanofuran core is driven by a highly selective enzymatic cascade. The process begins with the condensation of two molecules of D-glyceraldehyde-3-phosphate (D-GA-3P), bypassing the need for complex synthetic precursors[2].

Mechanistic Causality
  • Aldol Condensation via MfnB: The enzyme MfnB (EC 4.2.3.153) is a Class I aldolase. It utilizes an active-site lysine to form a Schiff base with D-GA-3P, driving an aldol condensation with a second D-GA-3P molecule. Subsequent cyclization and dehydration yield 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P)[5].

  • Transamination via MfnC: MfnC (EC 2.6.1.108) is a transaminase that converts the aldehyde group of 4-HFC-P into a primary amine. Why is PLP required? MfnC relies on Pyridoxal 5'-phosphate (PLP) to form a Schiff base with the amino donor (L-alanine). The PLP ring acts as an electron sink, facilitating the transfer of the amino group to the furanic aldehyde, yielding[5-(aminomethyl)furan-3-yl]methyl phosphate (F1-P) and releasing pyruvate[6].

BiocatalyticPathway Substrate 2x D-Glyceraldehyde-3-Phosphate (D-GA-3P) Enzyme1 MfnB (Aldolase/Synthase) EC 4.2.3.153 Substrate->Enzyme1 Condensation Intermediate 4-(Hydroxymethyl)-2-furancarboxaldehyde phosphate (4-HFC-P) Enzyme1->Intermediate H2O release Enzyme2 MfnC (Transaminase) + PLP EC 2.6.1.108 Intermediate->Enzyme2 L-Alanine -> Pyruvate ProductP [5-(Aminomethyl)furan-3-yl]methyl phosphate (F1-P) Enzyme2->ProductP Amination Phosphatase Phosphatase (Dephosphorylation) ProductP->Phosphatase Hydrolysis FinalProduct [5-(Aminomethyl)furan-3-yl]methanol (F1 Core) Phosphatase->FinalProduct Pi release

Caption: The biocatalytic cascade for [5-(aminomethyl)furan-3-yl]methanol production via MfnB and MfnC.

Protocol 1: In Vitro Reconstitution of the Biocatalytic Cascade

This protocol is designed as a self-validating system, incorporating necessary cofactors and analytical checkpoints.

  • Enzyme Preparation: Express recombinant MfnB and MfnC from M. jannaschii in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 50 mM HEPES buffer (pH 7.5), 10 mM D-GA-3P, 20 mM L-alanine, and 0.1 mM PLP.

  • Catalysis: Add 1 µM of purified MfnB and MfnC. Incubate at 70°C for 2 hours. (Note: Because these enzymes originate from a hyperthermophile, operating at elevated temperatures ensures optimal turnover rates and thermodynamic efficiency[5]).

  • Dephosphorylation: Cool the reaction to 37°C, add 10 units of Calf Intestinal Alkaline Phosphatase (CIAP), and incubate for 1 hour to cleave the phosphate group.

  • Validation: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS. Expected Result: A dominant peak at m/z 128.14 [M+H]+ confirming the presence of the dephosphorylated F1 core.

The Chemo-catalytic Paradigm: Heterogeneous Reductive Amination

For scalable, non-biological synthesis, the furan core is generated via the reductive amination of a furan-dicarboxaldehyde precursor using transition metal catalysts, hydrogen gas, and an amine source (typically aqueous ammonia)[3][4].

Mechanistic Causality
  • Imine Formation: The furanic aldehyde reacts spontaneously with aqueous ammonia to form an imine intermediate.

  • Hydrogenation: The metal catalyst activates H₂ gas to reduce the imine into the target primary amine.

  • Why use Ni/SBA-15 instead of Pd/C? The primary amine product is highly nucleophilic and prone to attacking unreacted aldehydes, forming unwanted secondary/tertiary amine dimers. Furthermore, highly active noble metals (Pd, Pt) often cause over-hydrogenation, destroying the aromatic furan ring. Non-noble metals like Ni supported on mesoporous silica (SBA-15) provide moderate hydrogenation activity. This perfectly tunes the catalyst to reduce the imine without saturating the furan ring, ensuring high selectivity[3].

ChemoCatalyticWorkflow Prep 1. Catalyst Prep Ni/SBA-15 synthesis Calcination at 500°C Setup 2. Reactor Setup Load Furan Precursor Aqueous NH3 (30 eq) Catalyst loading (5 wt%) Prep->Setup Reaction 3. High-Pressure Reaction H2 Gas (3.0 MPa) Temp: 100°C, Stirring: 800 rpm Time: 4 hours Setup->Reaction Purification 4. Downstream Processing Filtration of Catalyst Solvent Evaporation Vacuum Distillation Reaction->Purification Analysis 5. Product Validation LC-MS (m/z 128.14) 1H/13C NMR Yield Calculation Purification->Analysis

Caption: Experimental workflow for the chemo-catalytic reductive amination of furanic precursors.

Protocol 2: High-Pressure Reductive Amination

This protocol utilizes a high ammonia-to-substrate ratio to thermodynamically suppress dimerization side-reactions.

  • Catalyst Activation: Reduce the Ni/SBA-15 catalyst under a continuous H₂ flow at 500°C for 2 hours to ensure the presence of active Ni(0) metallic sites.

  • Reactor Loading: In a 50 mL high-pressure Parr autoclave, add 5 mmol of the furan-3-carboxaldehyde precursor, 25 mL of aqueous NH₃ (25 wt%), and 50 mg of the activated Ni/SBA-15 catalyst. (The ~30:1 molar ratio of NH₃ to substrate is critical to push the equilibrium toward the primary imine[3]).

  • Reaction Execution: Seal the reactor and purge three times with N₂ to remove oxygen. Pressurize the vessel with H₂ to 3.0 MPa. Heat the reactor to 100°C and stir at 800 rpm for 4 hours.

  • Downstream Processing: Cool the reactor to room temperature and carefully vent the residual H₂. Filter the mixture through a 0.22 µm PTFE membrane to recover the heterogeneous catalyst (which can be washed and recycled).

  • Validation: Evaporate the aqueous solvent under reduced pressure. Analyze the isolated residue via ¹H NMR (DMSO-d6) to confirm the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the aminomethyl protons (~3.7 ppm).

Quantitative Performance Comparison

The following table summarizes the catalytic efficiency and operational parameters of both pathways, offering a clear comparative matrix for process development.

ParameterBiocatalytic Pathway (MfnB/MfnC)Chemo-catalytic Pathway (Ni/SBA-15)
Catalyst Type Recombinant Enzymes (EC 4.2.3.153 / 2.6.1.108)Heterogeneous Metal (Ni on mesoporous silica)
Starting Material D-Glyceraldehyde-3-Phosphate (D-GA-3P)Furan-3-carboxaldehyde derivatives
Amine Source L-AlanineAqueous Ammonia (NH₃)
Operating Temperature 65°C – 85°C (Thermophilic origin)100°C – 120°C
Operating Pressure Atmospheric (0.1 MPa)High Pressure H₂ (3.0 – 5.0 MPa)
Product Selectivity >99% (Structurally pure isomer)~85-90% (Prone to dimers/over-reduction)
Turnover Limitations Enzyme denaturation, product inhibitionCatalyst leaching, carbon deposition
Environmental Impact Low (Aqueous, mild, renewable substrates)Moderate (Heavy metals, high energy input)

References

  • [3] Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ChemistrySelect / ResearchGate. URL:[Link]

  • [4] Reductive amination of 5-hydroxymethylfurfural to 2,5-bis(aminomethyl)furan over alumina-supported Ni-based catalytic systems. ChemSusChem. URL:[Link]

  • [5] Structural and Functional Studies of Enzymes From the Methanofuran and Abyssomicin C Biosynthetic Pathways. University of Bristol Research Portal. URL:[Link]

  • [1] Identification of the Final Two Genes Functioning in Methanofuran Biosynthesis in Methanocaldococcus jannaschii. Journal of Bacteriology (PMC). URL:[Link]

  • [6] Information on EC 2.6.1.108 - (5-formylfuran-3-yl)methyl phosphate transaminase. BRENDA Enzyme Database. URL:[Link]

  • [2] KEGG MODULE: M00935 (Methanofuran biosynthesis). Kyoto Encyclopedia of Genes and Genomes. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

[5-(aminomethyl)furan-3-yl]methanol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of[5-(aminomethyl)furan-3-yl]methanol As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of[5-(aminomethyl)furan-3-yl]methanol

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly functionalized building blocks. [5-(aminomethyl)furan-3-yl]methanol is a versatile intermediate, but its trifunctional nature—comprising a primary amine, a furan heterocycle, and a primary alcohol—demands rigorous, chemically logical disposal protocols. Mishandling this compound not only violates Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) mandates but also poses severe cross-reactivity risks in laboratory waste streams[1][2].

Chemical Hazard Profiling & Causality

Effective waste management begins with understanding the molecular behavior of the compound. We do not simply pour chemicals into bins; we engineer self-validating safety systems based on molecular causality.

  • The Aminomethyl Motif (Basicity & Reactivity): Primary amines act as both bases and nucleophiles. If introduced to acidic waste streams without prior neutralization, they can trigger exothermic acid-base reactions. Furthermore, their basicity means aqueous solutions containing this compound will likely fall outside the permissible pH range (5.5–10.5) for standard handling, categorizing them strictly as hazardous waste[3].

  • The Furan Ring (Oxidation Potential): Electron-rich heterocycles like furan are susceptible to electrophilic attack and, under prolonged exposure to air and light, can undergo oxidation. While less prone to explosive peroxide formation than simple ethers, furan derivatives must still be kept isolated from strong oxidizers (e.g., nitric acid, peroxides) in waste carboys to prevent runaway thermal degradation[1][4].

  • The Hydrochloride Salt Variant (Halogenation): This compound is predominantly supplied and utilized as a hydrochloride salt ([5-(aminomethyl)furan-3-yl]methanol hydrochloride) to improve stability. The presence of the chloride ion ( Cl− ) fundamentally alters its disposal trajectory. When dissolved in organic solvents, the chloride content mandates that the waste be classified as Halogenated Organic Waste. Halogenated streams require specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs)[3].

Waste Segregation & Compatibility Matrix

Proper classification prevents dangerous reactions and ensures regulatory compliance[1]. The following matrix summarizes the quantitative and qualitative routing for this compound.

Physical StateChemical FormDesignated Waste StreamPrimary Causality & HazardContainer Specification
Solid Free Base or HCl SaltSolid Hazardous WasteIrritant; Respiratory dust hazard.High-Density Polyethylene (HDPE) wide-mouth, hermetically sealed[1].
Liquid Free Base (Organic Solvent)Non-Halogenated SolventFlammable; Exothermic reactivity with oxidizers.Polyethylene/Glass carboy, vented cap, max 15 kg[1].
Liquid HCl Salt (Organic Solvent)Halogenated SolventContains Cl− ; Risk of dioxin formation if improperly incinerated.Polyethylene carboy, clearly marked "Halogenated".
Liquid Free Base or HCl Salt (Aqueous)Aqueous Hazardous WasteAlters pH; Strictly prohibited from sink/drain disposal[3][5].HDPE carboy, segregated from reactive metals.

Step-by-Step Disposal Protocol

The following methodology provides a self-validating workflow for processing [5-(aminomethyl)furan-3-yl]methanol waste from the benchtop to the Satellite Accumulation Area (SAA).

Phase 1: Preparation & Quenching

  • Verify Reaction Completion: Never transfer an active reaction mixture containing [5-(aminomethyl)furan-3-yl]methanol into a bulk waste container. Ensure all reactive intermediates are fully quenched before disposal[1].

  • Determine the Salt State: Review your electronic lab notebook (ELN). If the HCl salt was used, or if chlorinated solvents (e.g., DCM, chloroform) were used in the extraction, the entire mixture defaults to the Halogenated waste stream.

Phase 2: Liquid Waste Transfer 3. Inspect the Receptacle: Ensure the receiving waste carboy is compatible (HDPE or glass) and currently contains chemically compatible waste. Do not mix with acids or oxidizers[2]. 4. Transfer with Headspace: Use a dedicated chemical funnel to transfer the solution. You must leave at least 10% headspace in the container to accommodate vapor expansion and prevent pressure-induced rupture[6]. 5. Prohibit Evaporation: Under no circumstances should the solution be left in a fume hood to evaporate. The EPA and institutional guidelines strictly forbid evaporation as a method of hazardous waste disposal[5].

Phase 3: Labeling and SAA Compliance 6. Immediate Tagging: The moment the waste enters the container, affix a hazardous waste tag. Detail the exact contents (e.g., "5-(aminomethyl)furan-3-yl]methanol, 5%; Methanol, 95%")[3]. 7. Accumulation Limits: Store the container in secondary containment within the SAA. Ensure the total volume of hazardous waste in the lab does not exceed 55 gallons, or 1 quart for acute hazardous waste, to maintain compliance[5].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required. Spilled chemicals and the absorbent materials used to clean them must be treated as hazardous waste[5].

  • Containment: For solid spills, avoid dry sweeping which generates hazardous dust. For liquid spills, surround the perimeter with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels or sawdust for concentrated organic solutions[5].

  • Neutralization (If Applicable): If the free base is spilled in a highly concentrated aqueous form, cautiously neutralize with a dilute, weak acid (e.g., 1M citric acid) only if you are trained to do so, verifying the pH before final cleanup.

  • Collection: Scoop the absorbed mixture using a non-sparking tool and transfer it into a heavy-duty hazardous waste bag or solid waste pail.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., dilute ethanol or water, depending on the residue), and dispose of the rinseate as hazardous waste[5].

Regulatory Boundaries & Lifecycle Management

Understanding your facility's generator status is critical for legal compliance. The EPA enforces strict time limits on how long waste can be stored in a Central Accumulation Area (CAA) based on generation volume:

  • Large Quantity Generators (LQG): Must remove waste off-site within 90 days[7][8].

  • Small Quantity Generators (SQG): May store waste for up to 180 days[8].

Always date your waste containers the moment they are transferred from the SAA to the CAA. Empty containers that previously held this compound must be triple-rinsed, with the rinseate collected as hazardous waste, before the defaced container can be disposed of as regular trash[4][5].

Operational Visualization

To streamline laboratory operations, I have mapped the decision architecture for routing this specific compound.

G Start Waste Generation: [5-(aminomethyl)furan-3-yl]methanol State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Liquid (Solution) State->Liquid SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste Salt Chemical Form? Liquid->Salt FreeBase Free Base Salt->FreeBase HClSalt Hydrochloride (HCl) Salt Salt->HClSalt SolventBase Solvent Type? FreeBase->SolventBase SolventSalt Solvent Type? HClSalt->SolventSalt OrgBase Organic Solvent SolventBase->OrgBase AqBase Aqueous Solvent SolventBase->AqBase OrgSalt Organic Solvent SolventSalt->OrgSalt AqSalt Aqueous Solvent SolventSalt->AqSalt NonHaloOrg Non-Halogenated Organic Waste OrgBase->NonHaloOrg AqWaste Aqueous Hazardous Waste (No Drain Disposal) AqBase->AqWaste HaloOrg Halogenated Organic Waste (High-Temp Incineration) OrgSalt->HaloOrg Contains Cl- AqSalt->AqWaste

Fig 1: Waste segregation decision matrix for[5-(aminomethyl)furan-3-yl]methanol.

References

  • [1] Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. 1

  • [2] Managing Hazardous Waste at Academic Laboratories. Clean Management Environmental Group. 2

  • [6] Safe Storage and Disposal of Chemicals in A Lab. Tion. 6

  • [7] Hazardous Waste. UC San Diego (Blink). 7

  • [3] Hazardous Waste and Disposal. American Chemical Society (ACS). 3

  • [8] Managing Hazardous Chemical Waste in the Lab. Lab Manager.8

  • [4] Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). 4

  • [5] Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 5

Sources

Handling

A Researcher's Guide to the Safe Handling of [5-(aminomethyl)furan-3-yl]methanol: Personal Protective Equipment and Disposal

Hazard Identification and Risk Assessment [5-(aminomethyl)furan-3-yl]methanol is a substituted furan containing both an aminomethyl and a methanol functional group. A thorough risk assessment is the foundation of safe ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

[5-(aminomethyl)furan-3-yl]methanol is a substituted furan containing both an aminomethyl and a methanol functional group. A thorough risk assessment is the foundation of safe handling. The primary anticipated hazards are based on the chemical properties of its constituent functional groups.

Anticipated Hazards:

  • Skin and Eye Irritation: Furan derivatives and alcohols can cause irritation upon contact with skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][2]

  • Flammability: Many furan derivatives are flammable liquids and their vapors can form explosive mixtures with air.[3][4] It is crucial to keep the compound away from heat, sparks, and open flames.[4][5]

  • Toxicity: While specific data for this compound is unavailable, related compounds like furan are toxic if ingested, inhaled, or absorbed through the skin.[6] Methanol, a related simple alcohol, is also toxic by all routes of exposure.[7]

  • Peroxide Formation: Some furans are known to form explosive peroxides over time, especially when exposed to air.[8] It is prudent to handle this compound as a potential peroxide former.

  • Reactivity: The amino group may impart basic and corrosive properties. The compound may be incompatible with strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following table outlines the recommended PPE for various laboratory operations involving [5-(aminomethyl)furan-3-yl]methanol.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Solution Preparation Tightly sealing safety goggles and a face shield.[1]Chemical-resistant gloves (nitrile or neoprene recommended), a flame-resistant lab coat, long pants, and closed-toe shoes.[8][9][10]Required if not performed in a certified chemical fume hood. Use a NIOSH-certified respirator with organic vapor cartridges.[11][12]
Chemical Reactions and Work-up Chemical splash goggles and a face shield.[13]Chemical-resistant gloves, a flame-resistant lab coat, and potentially a chemical-resistant apron over the lab coat for larger quantities.[10]Operations should be conducted in a chemical fume hood.[8][9] If there is a risk of exposure above permissible limits, a full-face respirator with organic vapor cartridges is necessary.[8]
Handling Spills Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves, a chemical-resistant suit or apron, and chemical-resistant boots.[11]A NIOSH-certified full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required, depending on the spill size and ventilation.[5][14]
Waste Disposal Safety goggles.Chemical-resistant gloves and a lab coat.[11]Not typically required if handling sealed waste containers in a well-ventilated area.

Step-by-Step Handling Procedures

Adherence to a strict protocol is critical for safety.

Preparation:

  • Work Area: Always handle [5-(aminomethyl)furan-3-yl]methanol in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[11]

  • Review Protocol: Before beginning any work, review the experimental protocol and all available safety information.

  • Don PPE: Don the appropriate PPE as specified in the table above. Inspect all PPE for damage before use.[12]

Handling:

  • Weighing: When weighing the solid, do so in a fume hood to prevent the inhalation of any dust particles.[11]

  • Transfers: Use caution when transferring the chemical to avoid splashes and the generation of aerosols.

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.[4]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4] Consider storage under an inert atmosphere.[8]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for [5-(aminomethyl)furan-3-yl]methanol cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Respiratory Controls cluster_disposal Decontamination & Disposal start Start: Handling [5-(aminomethyl)furan-3-yl]methanol task_type Identify Task (e.g., Weighing, Reaction, Spill) start->task_type weighing Weighing/Solution Prep - Goggles & Face Shield - Nitrile Gloves - Lab Coat task_type->weighing Weighing reaction Reaction/Work-up - Splash Goggles & Face Shield - Chem-Resistant Gloves - Flame-Resistant Lab Coat - Apron (optional) task_type->reaction Reaction spill Spill Cleanup - Splash Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit/Apron task_type->spill Spill disposal Waste Disposal - Goggles - Nitrile Gloves - Lab Coat task_type->disposal Disposal fume_hood Work in Fume Hood? weighing->fume_hood reaction->fume_hood respirator Use NIOSH-Approved Respirator with Organic Vapor Cartridges spill->respirator decontaminate Decontaminate Work Area disposal->decontaminate fume_hood->respirator No no_respirator No Respirator Needed (Adequate Ventilation) fume_hood->no_respirator Yes respirator->decontaminate no_respirator->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe end End of Procedure dispose_ppe->end

Sources

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